molecular formula C30H31N5O4 B15607833 PVTX-405

PVTX-405

Cat. No.: B15607833
M. Wt: 525.6 g/mol
InChI Key: SITNTOVOBBQZJQ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PVTX-405 is a useful research compound. Its molecular formula is C30H31N5O4 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H31N5O4

Molecular Weight

525.6 g/mol

IUPAC Name

(3S)-3-[1'-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-6-oxospiro[2,8-dihydrofuro[2,3-e]isoindole-3,4'-piperidine]-7-yl]piperidine-2,6-dione

InChI

InChI=1S/C30H31N5O4/c1-33-16-21(14-31-33)20-4-2-3-19(13-20)15-34-11-9-30(10-12-34)18-39-27-23-17-35(25-7-8-26(36)32-28(25)37)29(38)22(23)5-6-24(27)30/h2-6,13-14,16,25H,7-12,15,17-18H2,1H3,(H,32,36,37)/t25-/m0/s1

InChI Key

SITNTOVOBBQZJQ-VWLOTQADSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of IKZF2 (Helios) in T-Cell Regulation and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IKZF2, also known as Helios, is a member of the Ikaros family of zinc-finger transcription factors and a critical regulator of T-cell function and homeostasis.[1] Primarily recognized for its high expression in regulatory T cells (Tregs), IKZF2 plays a pivotal role in maintaining their suppressive phenotype and stability.[2] Emerging evidence has also implicated IKZF2 in the differentiation and function of other T-cell subsets, including follicular helper T (Tfh) cells and exhausted T cells. In the context of oncology, IKZF2 has garnered significant attention due to its role in promoting immune evasion within the tumor microenvironment. Overexpression of IKZF2 in malignant T cells has been linked to disease progression in certain cancers, such as cutaneous T-cell lymphoma.[3] Consequently, targeting IKZF2 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the current understanding of IKZF2's role in T-cell regulation and its implications for cancer immunotherapy, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

IKZF2 in T-Cell Subsets: Expression and Function

IKZF2 is not uniformly expressed across all T-cell populations. Its differential expression is closely linked to the specific functions of various T-cell subsets.

Regulatory T Cells (Tregs)

IKZF2 is highly expressed in a majority of FoxP3+ Tregs and is considered a key factor in maintaining their identity and suppressive function.[2] It contributes to the stability of the Treg lineage by preventing their differentiation into pro-inflammatory effector T cells.[2]

Conventional T Cells (Tconv)

While expressed at lower levels in conventional T cells compared to Tregs, IKZF2 expression is dynamic and can be induced upon T-cell activation. In CD4+ T helper cells, IKZF2 has been associated with the differentiation of Th2 and Tfh subsets.[3]

Exhausted T Cells

In states of chronic antigen exposure, such as in the tumor microenvironment or during chronic infections, T cells can become exhausted, a state of dysfunction characterized by reduced effector function. IKZF2 has been identified as a factor involved in regulating T-cell exhaustion.[1][4]

Table 1: Quantitative Expression Data of IKZF2 in Human T-Cell Subsets

T-Cell SubsetExpression Level (Relative)MethodReference
Naïve CD4+ T cellsLowFlow Cytometry[5]
Effector Memory CD4+ T cellsModerateFlow Cytometry[5]
Regulatory T cells (Tregs)HighFlow Cytometry[5][6]
Follicular Helper T cells (Tfh)Moderate to HighFlow Cytometry[4]
Naïve CD8+ T cellsLowFlow Cytometry[4]
Effector Memory CD8+ T cellsModerateFlow Cytometry[4]
Exhausted CD8+ T cellsHighRNA-seq[4]

Note: Absolute quantitative data for protein concentration (e.g., ng/mL) is not consistently available in the reviewed literature. The table reflects relative expression levels as determined by common immunological techniques.

Molecular Mechanisms of IKZF2 Action

IKZF2 exerts its regulatory functions through various molecular mechanisms, primarily by acting as a DNA-binding transcription factor and by interacting with other proteins to modulate chromatin structure and gene expression.

DNA Binding and Transcriptional Regulation

IKZF2, like other Ikaros family members, binds to a core DNA consensus sequence (TGGGAA).[3] Its binding to promoter and enhancer regions of target genes can either repress or activate transcription, depending on the cellular context and the presence of co-regulatory proteins. A key target of IKZF2-mediated repression is the IL2 gene, which encodes for interleukin-2, a critical cytokine for T-cell proliferation and differentiation.[1]

Table 2: Known Gene Targets of IKZF2 in T Cells

Target GeneEffect of IKZF2 BindingFunctional ConsequenceReference
IL2RepressionReduced T-cell proliferation and effector function[1]
IFNGRepressionAttenuation of Th1 responses[4]
ICOSActivationPromotion of Tfh cell development[7]
CTLA4RegulationMaintenance of Treg suppressive function[2]
IL10RegulationModulation of anti-inflammatory responses[3]

Note: Quantitative binding affinity data (e.g., Kd values) for IKZF2 to these specific gene loci in vivo is limited in the current literature. The interactions are primarily inferred from ChIP-seq and gene expression studies.

Protein-Protein Interactions and Chromatin Remodeling

IKZF2 can form homodimers and heterodimers with other Ikaros family members, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1] These interactions can influence the DNA-binding specificity and transcriptional activity of the complex. Furthermore, IKZF2 can recruit chromatin-remodeling complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex, to target gene loci, leading to changes in histone modifications and chromatin accessibility.[4]

Signaling Pathways Involving IKZF2

IKZF2 is integrated into key signaling pathways that govern T-cell fate and function.

The interplay between IKZF2 and the IL-2/STAT5 signaling pathway is crucial for Treg stability. IKZF2 is thought to positively affect the IL-2Rα-STAT5 pathway, contributing to the maintenance of FoxP3 expression and the suppressive phenotype of Tregs.[1]

IL2_STAT5_Pathway IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R JAK1_3 JAK1/3 IL2R->JAK1_3 Activation STAT5 STAT5 JAK1_3->STAT5 Phosphorylation pSTAT5 pSTAT5 pSTAT5->pSTAT5 FoxP3 FoxP3 Expression pSTAT5->FoxP3 Activation IKZF2 IKZF2 (Helios) IKZF2->IL2R Positive Feedback IL2_gene IL2 Gene IKZF2->IL2_gene Repression Treg_Stability Treg Stability & Suppressive Function FoxP3->Treg_Stability

Caption: IKZF2 in the IL-2/STAT5 signaling pathway in Tregs.

The Role of IKZF2 in Cancer

IKZF2's role in cancer is multifaceted and context-dependent. In the context of the tumor microenvironment, IKZF2 in Tregs contributes to an immunosuppressive landscape that allows tumors to evade immune destruction.

IKZF2 in Tumor-Infiltrating Lymphocytes (TILs)

High expression of IKZF2 is often observed in tumor-infiltrating Tregs, where it helps maintain their suppressive function, thereby dampening the anti-tumor immune response. Targeting IKZF2 in these cells is a key strategy for cancer immunotherapy.

IKZF2 in Malignant T Cells

In certain T-cell malignancies, such as cutaneous T-cell lymphoma (CTCL), IKZF2 itself can act as an oncogenic driver. Overexpression of IKZF2 in malignant T cells has been shown to promote tumor progression by inhibiting apoptosis and contributing to immune escape.[3]

Table 3: Impact of IKZF2 Modulation on Cancer-Related Processes

Cancer TypeIKZF2 ModulationObserved EffectReference
Cutaneous T-cell Lymphoma (CTCL)OverexpressionPromotes tumor progression, inhibits apoptosis, upregulates IL-10[3]
Solid Tumors (in vivo models)Genetic deletion in TregsEnhanced anti-tumor immunity[8]
Acute Myeloid Leukemia (AML)Pharmacological degradationBlocks cell growth, induces myeloid differentiation[9]

Table 4: Quantitative Effects of IKZF2 Modulation on Cytokine Production in T Cells

CytokineModulation of IKZF2Fold Change in ExpressionCell TypeReference
IL-2Knockout/DeficiencyIncreasedTregs[4]
IFN-γKnockout/DeficiencyIncreasedTregs[4]
IL-10Silencing in CTCL cellsDecreasedMalignant T cells[3]

Note: The fold changes reported are often context-dependent and may vary based on the specific experimental system.

Experimental Protocols for Studying IKZF2

This section provides detailed methodologies for key experiments used to investigate the function of IKZF2.

Intracellular Flow Cytometry for IKZF2 Detection

This protocol allows for the quantification of IKZF2 protein expression within different T-cell subsets.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Fixation/Permeabilization Buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, FoxP3)

  • Fluorochrome-conjugated anti-IKZF2 (Helios) antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of lymphocytes from peripheral blood or tissue.

  • Surface Staining: Stain for surface markers by incubating cells with the antibody cocktail in PBS with 2% FBS for 30 minutes at 4°C.

  • Wash: Wash the cells twice with PBS.

  • Fixation and Permeabilization: Resuspend the cells in 1 mL of Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C.[10][11]

  • Wash: Wash the cells twice with Permeabilization Buffer.

  • Intracellular Staining: Resuspend the cells in the residual volume and add the anti-IKZF2 antibody. Incubate for at least 30 minutes at 4°C in the dark.[10]

  • Wash: Wash the cells twice with Permeabilization Buffer.

  • Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer.

Flow_Cytometry_Workflow start Single-cell suspension surface_stain Surface Marker Staining start->surface_stain wash1 Wash surface_stain->wash1 fix_perm Fixation & Permeabilization wash1->fix_perm wash2 Wash fix_perm->wash2 intracellular_stain Intracellular Staining (anti-IKZF2) wash2->intracellular_stain wash3 Wash intracellular_stain->wash3 acquisition Flow Cytometry Acquisition wash3->acquisition

Caption: Workflow for intracellular staining of IKZF2.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for IKZF2

This protocol identifies the genomic binding sites of IKZF2.

Materials:

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Lysis buffers

  • Sonicator

  • Anti-IKZF2 (Helios) ChIP-grade antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cross-linking: Cross-link protein-DNA complexes in live T cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.[12]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-600 bp using sonication.[12]

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-IKZF2 antibody overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Perform a series of stringent washes to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome and perform peak calling to identify IKZF2 binding sites.

ChIP_Seq_Workflow crosslink Cross-link cells (Formaldehyde) lyse_shear Cell Lysis & Chromatin Shearing crosslink->lyse_shear ip Immunoprecipitation (anti-IKZF2 Ab) lyse_shear->ip capture Capture with Protein A/G beads ip->capture wash Washes capture->wash elute_reverse Elution & Reverse Cross-linking wash->elute_reverse purify DNA Purification elute_reverse->purify sequence Library Prep & Sequencing purify->sequence analysis Data Analysis (Peak Calling) sequence->analysis

Caption: Workflow for IKZF2 ChIP-seq.

CRISPR-Cas9 Knockout Screen for IKZF2 Functional Analysis

This protocol can be used to identify genes that functionally interact with IKZF2 or to study the effects of IKZF2 loss on a genome-wide scale.

Materials:

  • Lentiviral or retroviral vectors encoding Cas9 and a guide RNA (gRNA) library

  • Primary T cells or a T-cell line

  • Transduction reagents (e.g., Polybrene or Retronectin)

  • Cell culture reagents

  • Fluorescence-Activated Cell Sorter (FACS)

  • Genomic DNA extraction kit

  • PCR reagents for gRNA amplification

  • Next-generation sequencing platform

Procedure:

  • gRNA Library Design and Cloning: Design a pooled gRNA library targeting genes of interest or the entire genome. Clone the library into a suitable viral vector.

  • Viral Production: Produce high-titer lentivirus or retrovirus.

  • T-Cell Transduction: Transduce primary T cells or a T-cell line with the gRNA library virus. For primary T cells, activation is typically required prior to transduction.[13][14]

  • Selection: Select for transduced cells (e.g., using an antibiotic resistance marker or a fluorescent reporter).

  • Functional Screen: Apply a selective pressure to the cell population. For example, to identify genes that cooperate with IKZF2 loss to enhance T-cell activation, one could stimulate the cells through the T-cell receptor.

  • Cell Sorting: Isolate cell populations with the desired phenotype (e.g., highly proliferative cells) using FACS.

  • Genomic DNA Extraction and gRNA Sequencing: Extract genomic DNA from the sorted populations and from an unsorted control population. Amplify the gRNA sequences by PCR and perform deep sequencing.

  • Data Analysis: Analyze the sequencing data to identify gRNAs that are enriched or depleted in the sorted population compared to the control. This indicates which gene knockouts led to the observed phenotype.

CRISPR_Screen_Workflow library_prep gRNA Library Preparation viral_prod Viral Production library_prep->viral_prod transduction T-Cell Transduction viral_prod->transduction selection Selection of Transduced Cells transduction->selection screen Functional Screen (e.g., Stimulation) selection->screen sort FACS Sorting screen->sort gDNA_extraction gDNA Extraction sort->gDNA_extraction sequencing gRNA Sequencing gDNA_extraction->sequencing analysis Data Analysis (Hit Identification) sequencing->analysis

Caption: Workflow for a CRISPR-Cas9 knockout screen.

Therapeutic Targeting of IKZF2 in Cancer

Given its critical role in immune suppression and T-cell malignancies, IKZF2 is an attractive target for therapeutic intervention.

Rationale for Targeting IKZF2
  • Enhancing Anti-Tumor Immunity: Inhibiting or degrading IKZF2 in tumor-infiltrating Tregs can destabilize their suppressive phenotype, potentially converting them into effector-like cells that can contribute to the anti-tumor immune response.

  • Directly Targeting Malignant T Cells: In cancers like CTCL where IKZF2 is an oncogenic driver, targeting IKZF2 can directly inhibit tumor cell growth and survival.[3]

Therapeutic Strategies

The development of small molecule degraders, often referred to as "molecular glues," represents a promising approach to target IKZF2. These molecules induce the proximity of IKZF2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[8] Several such degraders are currently in preclinical and clinical development.

Conclusion and Future Directions

IKZF2 is a master regulator of T-cell biology with profound implications for both immune homeostasis and cancer. Its role in maintaining Treg stability and its involvement in T-cell exhaustion and malignancy make it a high-value target for immunotherapy. Future research will likely focus on further elucidating the precise molecular mechanisms of IKZF2 function in different T-cell contexts, identifying additional downstream targets, and developing more potent and selective IKZF2-targeting therapies. A deeper understanding of the interplay between IKZF2 and other Ikaros family members will also be crucial for designing effective and safe therapeutic strategies. The continued application of advanced techniques such as single-cell multi-omics will undoubtedly provide unprecedented insights into the complex regulatory networks governed by IKZF2, paving the way for novel immunotherapies for cancer and autoimmune diseases.

References

A Technical Whitepaper on the Discovery and Development of PVTX-405 for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address protein targets previously considered "undruggable." PVTX-405 is a novel, orally bioavailable, small-molecule molecular glue degrader developed by SK Life Science Labs and Proteovant Therapeutics.[1][2] It is designed to selectively target Ikaros Family Zinc Finger 2 (IKZF2), a transcription factor also known as Helios, for proteasomal degradation.[3][4] IKZF2 is a critical regulator of regulatory T-cell (Treg) stability and function, which often contribute to the immunosuppressive tumor microenvironment (TME).[4][5] By inducing the degradation of IKZF2, this compound aims to destabilize Tregs, thereby enhancing anti-tumor immunity. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and key experimental protocols for this compound.

Mechanism of Action: Targeted Degradation of IKZF2

This compound functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction.[3] It facilitates the formation of a stable ternary complex between the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), and the neo-substrate, IKZF2.[3][5] This induced proximity leads to the poly-ubiquitination of IKZF2, marking it for subsequent degradation by the proteasome.[3]

The degradation of IKZF2 in Tregs has two primary downstream effects:

  • Increased IL-2 Production: IKZF2 typically suppresses the transcription of the Interleukin-2 (IL-2) gene. Its degradation removes this suppression, leading to increased IL-2 levels.[4][6]

  • Reduced Treg Suppressive Activity: The loss of IKZF2 destabilizes Treg function, reducing their ability to suppress the proliferation and cytotoxic activity of effector T-cells (Teffs).[4][6]

This dual action shifts the balance of the tumor microenvironment from immunosuppressive to immune-active, promoting an effective anti-tumor response.[3]

PVTX405_Mechanism cluster_treg Regulatory T-cell (Treg) cluster_effect Downstream Effects PVTX405 This compound Ternary_Complex This compound : CRBN : IKZF2 Ternary Complex PVTX405->Ternary_Complex Binds CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Recruits IKZF2 IKZF2 (Helios) Transcription Factor IKZF2->Ternary_Complex Recruits Proteasome Proteasome IKZF2->Proteasome Degradation Ternary_Complex->IKZF2 Poly-ubiquitinates IKZF2_Degraded IKZF2 Degraded Ub Ubiquitin (Ub) Ub->Ternary_Complex IL2 IL-2 Gene Transcription IKZF2_Degraded->IL2 Relieves Suppression Treg_Suppression Treg Suppressive Function IKZF2_Degraded->Treg_Suppression Inhibits Teff Effector T-cell (Teff) Proliferation Treg_Suppression->Teff Suppresses

Caption: Mechanism of Action for this compound.

Preclinical Data Summary

This compound has demonstrated high potency, selectivity, and efficacy in a range of preclinical assays.

In Vitro Degradation Potency & Selectivity

The tables below summarize the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of this compound against IKZF2 and its selectivity against other CRBN neo-substrates.

Table 1: IKZF2 Degradation Potency

Cell Line Assay Type DC₅₀ (nM) Dₘₐₓ (%) Reference
HEK293 HiBiT Assay 0.7 91% [2][4][5]
Jurkat FACS Assay 6.3 65% [7]

| Human Tregs | FACS Assay | 6.0 | 92% |[3] |

Table 2: Neo-substrate Selectivity Profile

Protein Target Dₘₐₓ at 10 µM Note Reference
IKZF1 (Ikaros) <20% Minimal degradation [7]
IKZF3 (Aiolos) <20% Minimal degradation [7]
GSPT1 <20% Minimal degradation [7]

| CK1α | <20% | Minimal degradation |[7] |

In Vivo Anti-Tumor Efficacy

This compound was evaluated in the MC38 syngeneic colon adenocarcinoma model using humanized CRBN (CRBNI391V) mice, as the compound is inactive against murine CRBN.[8][9]

Table 3: In Vivo Monotherapy & Combination Therapy

Treatment Group Model Key Outcome Reference
This compound (30 mg/kg, oral, daily) MC38 Syngeneic Significantly delays tumor growth as a single agent. [4][6]
This compound + anti-PD1 MC38 Syngeneic Significantly increases animal survival vs. anti-PD1 alone. [4][8]

| this compound + anti-LAG3 | MC38 Syngeneic | Significantly increases animal survival and durable tumor regressions vs. anti-LAG3 alone. |[4][6] |

Key Experimental Protocols

Detailed methodologies for the core assays used to characterize this compound are provided below.

IKZF2 Degradation FACS Assay in Jurkat Cells

This protocol quantifies the intracellular levels of IKZF2 protein following compound treatment.

  • Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Treatment: Plate Jurkat cells at a density of 1x10⁶ cells/mL. Treat with a serial dilution of this compound (e.g., 0.01 nM to 10,000 nM) for a specified time (e.g., 3 to 6 hours).

  • Fixation & Permeabilization: Harvest cells, wash with PBS, and fix using a formaldehyde-based fixation buffer. Permeabilize with a saponin-based buffer to allow antibody access to intracellular targets.

  • Staining: Incubate cells with an anti-IKZF2 (Helios) antibody (e.g., D8W4X) conjugated to a fluorophore.[10]

  • Data Acquisition: Analyze cells using a flow cytometer. Gate on the live cell population and quantify the median fluorescence intensity (MFI) of the IKZF2 signal.

  • Analysis: Normalize the MFI of treated samples to a DMSO vehicle control to determine the percentage of IKZF2 remaining. Calculate DC₅₀ and Dₘₐₓ values using non-linear regression analysis.

CRBN-Dependency Western Blot Assay

This assay confirms that the degradation of IKZF2 is dependent on the presence of CRBN.

  • Cell Lines: Use both wild-type Jurkat cells and a CRISPR/Cas9-generated CRBN knockout (KO) Jurkat cell line.[3]

  • Treatment: Treat both cell lines with this compound (e.g., 1 µM) and a DMSO control for 6 hours.

  • Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against IKZF2.

    • Incubate with a primary antibody against CRBN to confirm knockout.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The absence of IKZF2 degradation in the CRBN KO line confirms dependency.[3]

Treg Suppression Co-Culture Assay

This functional assay measures the ability of this compound to inhibit the immunosuppressive function of Tregs.[3]

  • Cell Isolation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

    • Isolate CD4+ T-cells, followed by isolation of Tregs (CD4+CD25+).

    • Isolate CD3+ T-cells (to be used as effector cells) from the same donor.[3]

  • Treg Expansion: Expand the isolated Tregs in vitro in the presence of this compound, a comparator compound (e.g., DKY709), or DMSO vehicle control.

  • Teff Labeling: Label the CD3+ effector T-cells with a proliferation-tracking dye, such as CellTrace Violet.[3]

  • Co-Culture Setup:

    • Culture the dye-labeled Teffs alone as a positive control for proliferation.

    • Co-culture the expanded Tregs with the labeled Teffs at various ratios (e.g., 1:4 Treg:Teff).

    • Stimulate all cultures with T-cell activator beads (anti-CD3/CD28).[3]

  • Analysis: After 3-5 days, analyze the proliferation of the Teff population (gated on CellTrace Violet positive cells) by flow cytometry. A decrease in dye intensity indicates cell division.

  • Endpoint: The ability of this compound-treated Tregs to suppress Teff proliferation is compared to that of DMSO-treated Tregs. A higher proliferation rate in the this compound co-culture indicates a reversal of Treg suppression.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Efficacy Study start_vitro Jurkat / PBMC Cells treat Treat with this compound (Dose Response) start_vitro->treat coculture Treg/Teff Co-Culture (Suppression Assay) start_vitro->coculture facs FACS Analysis (IKZF2 Degradation) treat->facs wb Western Blot (CRBN Dependency) treat->wb dc50 Calculate DC50 / Dmax facs->dc50 function Assess Teff Proliferation coculture->function start_vivo Humanized CRBN Mice implant Implant MC38 Tumor Cells start_vivo->implant treatment Oral Dosing: - Vehicle - this compound - this compound + anti-PD1 implant->treatment monitor Monitor Tumor Volume & Animal Survival treatment->monitor endpoint Efficacy Endpoint: Tumor Growth Inhibition & Survival Benefit monitor->endpoint

Caption: Preclinical Experimental Workflow for this compound.

Conclusion and Future Directions

This compound is a potent and highly selective molecular glue degrader of IKZF2 that has demonstrated a clear and compelling mechanism of action.[4][5] By effectively ablating the immunosuppressive function of regulatory T-cells, it enhances anti-tumor immunity.[6] Preclinical data strongly support its potential as both a monotherapy and a combination partner with immune checkpoint inhibitors.[4][8] The favorable pharmacokinetic and safety profiles observed in preclinical evaluations position this compound as a promising development candidate for clinical evaluation in patients with various cancers.[3] Future work will focus on comprehensive toxicology studies and the initiation of clinical trials to assess its safety and efficacy in humans.

References

An In-depth Technical Guide on Tumor Microenvironment Reprogramming by PVTX-405 (Illustrative Example: Pembrolizumab)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "PVTX-405" is not publicly available. This document uses Pembrolizumab (B1139204), a well-characterized immunotherapy agent, as an illustrative example to demonstrate the principles and methodologies for assessing the reprogramming of the tumor microenvironment (TME). The data and protocols presented herein are based on published studies of Pembrolizumab.

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, blood vessels, and extracellular matrix components.[1][2] The TME plays a critical role in tumor progression, metastasis, and response to therapy.[1][2] Reprogramming the TME from an immunosuppressive to an immune-supportive state is a key goal of modern cancer immunotherapy.[3][4][5][6][7] This guide explores the mechanisms by which an immune checkpoint inhibitor, exemplified by Pembrolizumab, can reprogram the TME, and details the experimental approaches used to evaluate these changes.

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells.[8][9][10] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, Pembrolizumab reinvigorates exhausted T-cells and enhances the body's own anti-tumor immune response.[9][11][12][13]

Core Mechanism: PD-1/PD-L1 Axis Blockade

The primary mechanism of action for Pembrolizumab is the blockade of the PD-1/PD-L1 signaling pathway.[8][11][12] Tumor cells often upregulate PD-L1 on their surface, which binds to the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and immune evasion.[9][10] Pembrolizumab competitively binds to the PD-1 receptor, preventing this interaction and thereby restoring T-cell effector functions such as cytokine production and proliferation.[8][11][12]

mIHC_Workflow start FFPE Tissue Section prep Deparaffinization & Rehydration start->prep retrieval Antigen Retrieval prep->retrieval cycle_start Start Staining Cycle retrieval->cycle_start primary_ab Incubate with Primary Antibody cycle_start->primary_ab Marker 1 secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab image Image Acquisition secondary_ab->image elution Antibody Elution image->elution cycle_end All Markers Stained? elution->cycle_end cycle_end->cycle_start No analysis Image Analysis & Quantification cycle_end->analysis Yes end Results analysis->end ICS_Workflow start Isolate PBMCs or TILs stim In Vitro Stimulation (+ Protein Transport Inhibitor) start->stim surface Surface Marker Staining (CD3, CD8) stim->surface fixperm Fixation & Permeabilization surface->fixperm intra Intracellular Cytokine Staining (IFN-γ, TNF-α) fixperm->intra flow Flow Cytometry Acquisition & Analysis intra->flow end Functional T-Cell Profile flow->end

References

Preclinical Evidence for PVTX-405 in Hematologic Malignancies: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical evidence for PVTX-405, a novel molecular glue degrader, and its potential therapeutic application in hematologic malignancies. The document is intended for researchers, scientists, and drug development professionals interested in the evolving field of targeted protein degradation.

Introduction: Targeting IKZF2 in Cancer

This compound is a potent and selective oral degrader of the Ikaros zinc finger protein 2 (IKZF2), also known as Helios.[1][2][3] IKZF2 is a transcription factor critical for the function and stability of regulatory T-cells (Tregs), which play a significant role in suppressing the anti-tumor immune response.[1][2] By selectively targeting IKZF2 for degradation, this compound aims to dismantle the immunosuppressive tumor microenvironment, thereby enhancing the body's own immune system to combat cancer.[1][4]

While much of the initial preclinical research on this compound has focused on solid tumors, a compelling rationale exists for its investigation in hematologic malignancies. Emerging evidence highlights the pivotal role of IKZF2 in the pathobiology of specific blood cancers. Studies have demonstrated that IKZF2 is highly expressed in leukemic stem cells (LSCs) and is essential for their self-renewal in myeloid leukemia.[5][6] Furthermore, overexpression of IKZF2 has been observed in advanced-stage cutaneous T-cell lymphoma (CTCL), where it is associated with disease progression and poor prognosis.[7] These findings underscore IKZF2 as a promising therapeutic target in hematologic malignancies.

Mechanism of Action of this compound

This compound functions as a molecular glue, inducing the degradation of IKZF2 through the ubiquitin-proteasome system. It facilitates an interaction between IKZF2 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of IKZF2.[4][8] This targeted degradation of IKZF2 in Tregs leads to a reduction in their suppressive activity and an increase in the production of inflammatory cytokines such as IL-2, which in turn promotes the proliferation of effector T-cells.[2][8][9]

cluster_0 Treg Cell cluster_1 Immune Response PVTX405 This compound CRBN CRBN (E3 Ligase Component) PVTX405->CRBN binds IKZF2 IKZF2 (Helios) CRBN->IKZF2 recruits Ub Ubiquitin IKZF2->Ub ubiquitination Proteasome Proteasome Ub->Proteasome targeting Degraded_IKZF2 Degraded IKZF2 Proteasome->Degraded_IKZF2 degradation Treg_Suppression Reduced Treg Suppression Degraded_IKZF2->Treg_Suppression leads to IL2 Increased IL-2 Production Treg_Suppression->IL2 Teff_Proliferation Increased Effector T-cell Proliferation IL2->Teff_Proliferation

Caption: Mechanism of Action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterCell LineValueReference
IKZF2 Degradation DC50Jurkat6.3 nM[10]
IKZF2 Degradation DmaxJurkat>90%[10]
IKZF2 Degradation DC50-0.7 nM[2][3]
IKZF2 Degradation Dmax-91%[2][3]
hERG IC50-48 µM[3]

Table 2: In Vivo Efficacy of this compound in a Syngeneic Solid Tumor Model

Animal ModelTreatmentOutcomeReference
MC38 Tumor-bearing CRBNI391V MiceThis compound (30 mg/kg, p.o., daily)Significant tumor growth delay[3][10]
MC38 Tumor-bearing CRBNI391V MiceThis compound + anti-PD1Increased animal survival and durable tumor regressions[2][10]
MC38 Tumor-bearing CRBNI391V MiceThis compound + anti-LAG3Increased animal survival and durable tumor regressions[2][10]

Detailed Experimental Protocols

In Vitro IKZF2 Degradation Assay
  • Cell Lines: Jurkat cells were utilized for these experiments.

  • Treatment: Cells were treated with varying concentrations of this compound for a specified duration.

  • Analysis: IKZF2 protein levels were quantified using flow cytometry (FACS) to determine the dose-dependent degradation (DC50 and Dmax).[10]

Treg Suppression Assay
  • Cell Isolation: Regulatory T-cells (Tregs) and effector T-cells (Teffs) were isolated from human peripheral blood mononuclear cells (PBMCs).

  • Co-culture: Tregs were pre-treated with this compound before being co-cultured with Teffs.

  • Analysis: The proliferation of Teff cells was measured to assess the suppressive capacity of the treated Tregs. A reduction in suppression indicates the efficacy of this compound.[10]

In Vivo Tumor Growth Inhibition Studies
  • Animal Model: Humanized CRBN (CRBNI391V) mice were used to accommodate the human-specific mechanism of this compound. These mice were implanted with the MC38 syngeneic tumor cell line.[2][3][10]

  • Treatment Regimen: Mice were administered this compound orally, once daily. For combination studies, this was co-administered with immune checkpoint inhibitors such as anti-PD1 or anti-LAG3 antibodies.[2][3][10]

  • Efficacy Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition. Animal survival was monitored as a primary endpoint.[2][10]

cluster_0 In Vitro Workflow cluster_1 Ex Vivo Workflow cluster_2 In Vivo Workflow Jurkat_Cells Jurkat Cells PVTX405_Treatment_vitro This compound Treatment (Varying Concentrations) Jurkat_Cells->PVTX405_Treatment_vitro FACS_Analysis FACS Analysis for IKZF2 Degradation PVTX405_Treatment_vitro->FACS_Analysis Human_PBMCs Human PBMCs Treg_Teff_Isolation Treg & Teff Isolation Human_PBMCs->Treg_Teff_Isolation Treg_Treatment Treg Treatment with this compound Treg_Teff_Isolation->Treg_Treatment Co_culture Treg-Teff Co-culture Treg_Teff_Isolation->Co_culture Treg_Treatment->Co_culture Proliferation_Assay Teff Proliferation Assay Co_culture->Proliferation_Assay CRBN_mice Humanized CRBN Mice MC38_Implantation MC38 Tumor Cell Implantation CRBN_mice->MC38_Implantation PVTX405_Treatment_vivo Oral Administration of This compound +/- anti-PD1/LAG3 MC38_Implantation->PVTX405_Treatment_vivo Tumor_Monitoring Tumor Volume & Survival Monitoring PVTX405_Treatment_vivo->Tumor_Monitoring

Caption: Preclinical Experimental Workflows for this compound.

Rationale for this compound in Hematologic Malignancies

The therapeutic potential of targeting IKZF2 extends to hematologic malignancies based on the following evidence:

  • Myeloid Leukemia: IKZF2 is highly expressed in leukemic stem cells (LSCs) and is crucial for their self-renewal and the inhibition of myeloid differentiation. Depletion of IKZF2 in acute myeloid leukemia (AML) cells has been shown to reduce colony formation, increase differentiation and apoptosis, and delay leukemogenesis.[5][6] This suggests that an IKZF2 degrader like this compound could be effective in targeting the LSC population in myeloid leukemias.

  • Cutaneous T-Cell Lymphoma (CTCL): In advanced-stage mycosis fungoides, a common type of CTCL, IKZF2 is overexpressed in malignant T-cells and is associated with a poor prognosis.[7] Functional assays have indicated that IKZF2 overexpression contributes to the inhibition of apoptosis and immune evasion in malignant T-cells.[7] Therefore, degrading IKZF2 with this compound could potentially restore apoptosis and enhance anti-tumor immunity in CTCL.

  • Other Lymphoid Malignancies: Somatic mutations in IKZF2 are frequently found in lymphoid malignancies, indicating its involvement in the pathogenesis of these diseases.[11]

cluster_0 Myeloid Leukemia cluster_1 Cutaneous T-Cell Lymphoma PVTX405 This compound IKZF2_AML High IKZF2 Expression in Leukemic Stem Cells PVTX405->IKZF2_AML Degrades IKZF2 IKZF2_CTCL IKZF2 Overexpression in Malignant T-Cells PVTX405->IKZF2_CTCL Degrades IKZF2 LSC_SelfRenewal Promotes LSC Self-Renewal Inhibits Differentiation IKZF2_AML->LSC_SelfRenewal AML_Progression Leukemia Progression LSC_SelfRenewal->AML_Progression Apoptosis_Inhibition Inhibits Apoptosis Promotes Immune Evasion IKZF2_CTCL->Apoptosis_Inhibition CTCL_Progression Disease Progression Apoptosis_Inhibition->CTCL_Progression

Caption: Rationale for Targeting IKZF2 with this compound in Hematologic Malignancies.

Conclusion and Future Directions

The preclinical data for this compound demonstrate its potential as a potent and selective degrader of IKZF2, with a clear mechanism of action that enhances anti-tumor immunity. While initial in vivo studies have focused on solid tumors, the established role of IKZF2 in the pathobiology of myeloid leukemia and cutaneous T-cell lymphoma provides a strong rationale for the clinical development of this compound in these hematologic malignancies. Future preclinical studies should focus on evaluating the efficacy of this compound in relevant in vivo models of these blood cancers to further validate its therapeutic potential. The favorable safety and pharmacokinetic profiles observed in preclinical evaluations support the continued investigation of this compound as a promising new therapeutic agent.[8]

References

PVTX-405: A Novel Molecular Glue Degrader Targeting IKZF2 to Overcome Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistance to immunotherapy, particularly immune checkpoint inhibitors (ICIs), remains a significant hurdle in oncology. A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), often orchestrated by regulatory T cells (Tregs). PVTX-405 is a first-in-class, orally bioavailable, potent, and highly selective molecular glue degrader of the transcription factor IKZF2 (Helios). By inducing the targeted degradation of IKZF2, this compound destabilizes Tregs, enhances anti-tumor immune responses, and shows synergistic efficacy with ICIs in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound, highlighting its potential to overcome immunotherapy resistance.

Introduction: The Challenge of Immunotherapy Resistance

Immune checkpoint inhibitors have revolutionized cancer treatment, yet a substantial number of patients do not respond or develop acquired resistance. The TME is a complex ecosystem of immune cells, stromal cells, and signaling molecules that can either promote or suppress anti-tumor immunity. Tregs, characterized by the expression of the master regulator FOXP3 and the Ikaros family member IKZF2 (Helios), are critical mediators of immunosuppression within the TME.[1] High infiltration of Tregs is often associated with poor prognosis and resistance to ICIs. IKZF2 is essential for maintaining the stability and suppressive function of Tregs, making it an attractive therapeutic target to reprogram the TME and enhance anti-tumor immunity.[1]

This compound: A Selective IKZF2 Molecular Glue Degrader

This compound is a novel small molecule that acts as a "molecular glue" to induce the degradation of IKZF2.[2] Unlike traditional inhibitors, molecular glues facilitate a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This approach offers the potential for sustained target knockdown and may circumvent resistance mechanisms associated with inhibitor-based therapies.

Mechanism of Action

This compound functions by promoting the formation of a ternary complex between IKZF2 and Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of IKZF2, marking it for degradation by the proteasome. The degradation of IKZF2 in Tregs leads to their destabilization, characterized by reduced suppressive function and a shift towards a pro-inflammatory phenotype. This, in turn, enhances the activity of effector T cells (Teffs) and promotes an anti-tumor immune response.

cluster_TME Tumor Microenvironment PVTX405 This compound CRBN CRBN E3 Ligase PVTX405->CRBN binds IKZF2_Treg IKZF2 (in Treg) CRBN->IKZF2_Treg recruits Ub Ubiquitin IKZF2_Treg->Ub polyubiquitination Treg Regulatory T cell (Treg) IKZF2_Treg->Treg maintains stability & suppressive function Proteasome Proteasome Ub->Proteasome degradation Proteasome->Treg destabilizes Teff Effector T cell (Teff) Treg->Teff suppresses IL2 IL-2 Treg->IL2 suppresses production TumorCell Tumor Cell Teff->TumorCell kills IL2->Teff promotes proliferation

Caption: Mechanism of action of this compound. (Max Width: 760px)

Preclinical Data

The preclinical development of this compound has demonstrated its potency, selectivity, and efficacy in overcoming immunotherapy resistance.

In Vitro and Ex Vivo Activity

This compound induces potent and rapid degradation of IKZF2 in various cell lines and primary human T cells.

ParameterCell Line / SystemValueReference
DC50 (IKZF2 Degradation)Jurkat cells6.3 nM[3]
DC50 (IKZF2 Degradation)-0.7 nM[2]
Dmax (IKZF2 Degradation)Jurkat cells>90%[2]
hERG Inhibition (IC50) -48 µM[4]
  • Selectivity: this compound demonstrates high selectivity for IKZF2 over other CRBN neosubstrates, including the closely related Ikaros family members IKZF1 and IKZF3.[3]

  • Functional Consequences: In Jurkat T cells, degradation of IKZF2 by this compound leads to a dose-dependent increase in the production of the pro-inflammatory cytokine IL-2.[3] Ex vivo co-culture assays with human Tregs and Teffs show that this compound treatment reduces the suppressive activity of Tregs, leading to increased Teff proliferation.[3]

In Vivo Efficacy

In vivo studies were conducted using a syngeneic MC38 tumor model in humanized CRBN (CRBNI391V) mice, which allows for the evaluation of immunomodulatory agents in an immune-competent setting.

Study DesignTreatment GroupsKey FindingsReference
Monotherapy Vehicle, this compound (30 mg/kg, p.o., daily)Significant delay in MC38 tumor growth.[2][3]
Combination Therapy This compound, anti-PD1, this compound + anti-PD1Combination therapy significantly increased animal survival and led to durable tumor regressions compared to either agent alone.[2]
Combination Therapy This compound, anti-LAG3, this compound + anti-LAG3Combination therapy significantly increased animal survival compared to anti-LAG3 alone.[2]

These in vivo results demonstrate that this compound, both as a single agent and in combination with immune checkpoint inhibitors, can effectively control tumor growth and improve survival, suggesting its potential to overcome resistance to immunotherapy.

cluster_workflow In Vivo Efficacy Study Workflow start Start implant Subcutaneous implantation of MC38 tumor cells into humanized CRBN mice start->implant randomize Tumor establishment and randomization into treatment groups implant->randomize treat Daily oral administration of this compound and/or intraperitoneal injection of anti-PD1/anti-LAG3 randomize->treat monitor Monitor tumor growth and animal survival treat->monitor endpoint Endpoint analysis: Tumor volume, survival curves, immunophenotyping monitor->endpoint end End endpoint->end cluster_pathway IKZF2 Signaling in Treg Stability IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R binds JAK JAK1/3 IL2R->JAK activates STAT5 STAT5 JAK->STAT5 phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 FOXP3 FOXP3 pSTAT5->FOXP3 promotes transcription IKZF2 IKZF2 (Helios) IKZF2->STAT5 stabilizes activation Treg_Stability Treg Stability & Suppressive Function IKZF2->Treg_Stability maintains Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL2, IFNG) IKZF2->Pro_inflammatory_Genes represses FOXP3->Treg_Stability maintains FOXP3->Pro_inflammatory_Genes represses

References

Methodological & Application

PVTX-405 In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PVTX-405 is a novel, potent, and highly selective orally active molecular glue degrader of the transcription factor IKZF2 (Helios).[1][2] By inducing the degradation of IKZF2, this compound has demonstrated significant potential in cancer immunotherapy by destabilizing regulatory T cells (Tregs) and enhancing anti-tumor immune responses.[2][3][4] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action and cellular effects. The provided methodologies for key experiments, including IKZF2 degradation assays, cytokine secretion analysis, and T-cell function assessment, will enable researchers to effectively evaluate this compound and similar molecules in a laboratory setting.

Introduction

Targeted protein degradation has emerged as a promising therapeutic strategy in oncology. Molecular glue degraders are small molecules that induce novel interactions between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[5] this compound exemplifies this approach by selectively targeting IKZF2, a key transcription factor for the stability and function of immunosuppressive Tregs in the tumor microenvironment.[2][4] The degradation of IKZF2 by this compound leads to increased production of the pro-inflammatory cytokine IL-2 and a reduction in the suppressive activity of Tregs, thereby promoting effector T-cell (Teff) proliferation and anti-tumor immunity.[2][3][4]

This document outlines the experimental protocols for the in vitro evaluation of this compound, providing a framework for its investigation in cell culture systems.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ParameterCell LineValueReference
IKZF2 Degradation (DC50) Jurkat6.3 nM[1][6]
IKZF2 Degradation (DC50) Not Specified0.7 nM[1][2]
IKZF2 Degradation (Dmax) Jurkat65%[1]
IKZF2 Degradation (Dmax) Not Specified91%[1][2]
hERG Inhibition (IC50) N/A48 µM[1]
Table 2: Effects of this compound on T-Cell Function
AssayCell TypeTreatmentObservationReference
IL-2 Secretion Jurkat T cellsThis compound (1-1000 nM, 24h)Increased IL-2 production[1]
Treg Suppression Human Tregs and TeffsThis compound (0.1-1000 nM, 3-6h)Reduced Treg suppressive activity, increased Teff proliferation[1]

Signaling Pathway

The mechanism of action of this compound involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of IKZF2.

PVTX405_Mechanism cluster_0 Cellular Environment PVTX405 This compound Ternary_Complex This compound : CRBN : IKZF2 Ternary Complex PVTX405->Ternary_Complex Binds to CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Recruited to IKZF2 IKZF2 (Helios) IKZF2->Ternary_Complex Recruited to Proteasome Proteasome IKZF2->Proteasome Targeted to Ternary_Complex->IKZF2 Induces Ubiquitination of Ubiquitin Ubiquitin Ubiquitin->IKZF2 Polyubiquitination Degraded_IKZF2 Degraded IKZF2 Fragments Proteasome->Degraded_IKZF2 Degrades Treg Regulatory T-cell (Treg) Degraded_IKZF2->Treg Leads to Destabilization of Teff Effector T-cell (Teff) Treg->Teff Suppresses IL2 IL-2 Secretion Treg->IL2 Suppresses AntiTumor Anti-Tumor Immunity Treg->AntiTumor Inhibits Teff->AntiTumor Promotes IL2->Teff Promotes Proliferation of HiBiT_Workflow Start Start Plate_Cells Plate HEK293-IKZF2-HiBiT cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Treat_Cells Treat cells with This compound dilutions Incubate_Overnight->Treat_Cells Incubate_Timecourse Incubate for defined time points Treat_Cells->Incubate_Timecourse Lyse_Cells Lyse cells and add HiBiT detection reagent Incubate_Timecourse->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data (DC50, Dmax) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Using PVTX-405 in Jurkat T-cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PVTX-405 is a potent and highly selective, orally active molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1][2][3] IKZF2 is a transcription factor crucial for maintaining the stability and suppressive function of regulatory T-cells (Tregs), which often inhibit anti-tumor immune responses within the tumor microenvironment.[3][4] this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of IKZF2.[1][2] This degradation in T-cells, including the Jurkat T-cell line, leads to an increase in the production of the inflammatory cytokine Interleukin-2 (IL-2) and a reduction in the suppressive activity of Tregs, ultimately promoting the proliferation of effector T-cells (Teffs).[2][3][5] These application notes provide detailed protocols for assessing the pro-proliferative effects of this compound on Jurkat T-cells.

Mechanism of Action: this compound in T-cell Activation

T-cell activation is initiated through the T-cell receptor (TCR) and co-stimulatory signals. This triggers a signaling cascade involving kinases like Lck and ZAP-70, leading to the activation of transcription factors that regulate cytokine production and cell proliferation.[6][7][8][9][10] The transcription factor IKZF2 (Helios) acts as a negative regulator in this pathway, suppressing the expression of genes like IL-2. This compound, a molecular glue degrader, selectively targets IKZF2 for degradation.[11][2] By removing the suppressive effects of IKZF2, this compound enhances IL-2 production and promotes T-cell proliferation, making it a promising agent for cancer immunotherapy.[2][3][5]

PVTX405_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_IKZF2 IKZF2-mediated Suppression cluster_PVTX405 This compound Action TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Stimulation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 Activates NFAT NFAT Activation PLCg1->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Promotes IKZF2 IKZF2 (Helios) IKZF2->IL2_Gene Suppresses Proteasome Proteasome IKZF2->Proteasome Ubiquitination & Degradation IL2_Protein IL-2 Production IL2_Gene->IL2_Protein Leads to PVTX405 This compound PVTX405->IKZF2 Binds to IKZF2 & CRBN CRBN CRBN (E3 Ligase) CRBN->IKZF2 TCell_Proliferation T-Cell Proliferation IL2_Protein->TCell_Proliferation Drives Jurkat_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis Culture Culture Jurkat Cells Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Treat Add this compound & Stimulate (anti-CD3/CD28) Seed->Treat Incubate Incubate (24-96h) Treat->Incubate CFSE CFSE Assay: Flow Cytometry Incubate->CFSE MTS MTS Assay: Absorbance Reading Incubate->MTS ELISA IL-2 ELISA: Collect Supernatant Incubate->ELISA Data_CFSE Proliferation Data CFSE->Data_CFSE Analyze Proliferation Index Data_MTS Viability Data MTS->Data_MTS Calculate % Proliferation Data_ELISA Cytokine Data ELISA->Data_ELISA Calculate IL-2 Conc.

References

Protocol for Western blot analysis of IKZF2 degradation by PVTX-405

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols:

Analysis of IKZF2 Degradation by PVTX-405 Using Western Blot

For Research Use Only.

Introduction

This compound is a novel, potent, and selective molecular glue degrader that targets the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1][2][3] IKZF2 is a transcription factor crucial for the function and stability of regulatory T-cells (Tregs), which play a significant role in suppressing the anti-tumor immune response.[2][4][5] this compound functions by inducing proximity between IKZF2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IKZF2.[1][6][7] This targeted degradation of IKZF2 destabilizes Tregs, enhances the activity of effector T-cells, and promotes an anti-tumor immune response.[2][4] Western blot analysis is a fundamental technique to quantify the degradation of IKZF2 in response to this compound treatment. This document provides a detailed protocol for this application.

Signaling Pathway and Mechanism of Action

This compound acts as a molecular glue, facilitating a novel protein-protein interaction between IKZF2 and CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of IKZF2, marking it for degradation by the 26S proteasome. The degradation of IKZF2 in Tregs leads to a reduction in their suppressive activity and an increase in the production of inflammatory cytokines like IL-2, ultimately boosting the immune system's ability to combat cancer.[4][6]

cluster_cell Cell PVTX405 This compound IKZF2 IKZF2 (Helios) PVTX405->IKZF2 Binds CRBN CRBN (E3 Ligase Substrate Receptor) PVTX405->CRBN E3_ligase CRL4-CRBN E3 Ligase Complex Proteasome 26S Proteasome IKZF2->Proteasome Targeted for Degradation Treg_suppression Treg Suppression IKZF2->Treg_suppression Maintains CRBN->E3_ligase Part of Ub Ubiquitin E3_ligase->Ub Recruits Ub->IKZF2 Polyubiquitination Degraded_IKZF2 Degraded IKZF2 (Peptides) Proteasome->Degraded_IKZF2 Degrades into Anti_tumor_immunity Anti-tumor Immunity Treg_suppression->Anti_tumor_immunity Inhibits caption Mechanism of this compound-mediated IKZF2 degradation. arrow arrow A 1. Cell Culture and Treatment (e.g., Jurkat cells) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (PVDF or Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-IKZF2) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J caption Western blot experimental workflow.

References

Application Notes and Protocols: In Vivo Dosing and Administration of PVTX-405 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PVTX-405 is a novel, potent, and highly selective oral molecular glue degrader that targets the transcription factor IKZF2 (Helios) for degradation.[1][2][3] By promoting the formation of a ternary complex with the E3 ubiquitin ligase substrate receptor cereblon (CRBN), this compound leads to the ubiquitination and subsequent proteasomal degradation of IKZF2.[1][2] IKZF2 is a key regulator of immune suppression, particularly in regulatory T-cells (Tregs).[4][5] The degradation of IKZF2 by this compound destabilizes Tregs, leading to an increase in pro-inflammatory cytokines such as IL-2 and a reduction in the suppressive activity of Tregs.[2][4][6][7][8] This ultimately enhances the body's anti-tumor immune response.[5] Preclinical studies in mouse models have demonstrated that this compound can significantly delay tumor growth as a single agent and shows synergistic anti-cancer efficacy when combined with immune checkpoint therapies.[2][3][4][7][9]

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models based on available preclinical data.

Mechanism of Action: this compound Signaling Pathway

The mechanism of action of this compound involves hijacking the cell's natural protein disposal system to selectively eliminate IKZF2.

PVTX405_Mechanism cluster_cell Tumor Microenvironment PVTX405 This compound Ternary_Complex This compound-CRBN-IKZF2 Ternary Complex PVTX405->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex IKZF2 IKZF2 (Helios) IKZF2->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for IKZF2_Degradation IKZF2 Degradation Proteasome->IKZF2_Degradation Mediates Treg Regulatory T-cell (Treg) IKZF2_Degradation->Treg Destabilizes IL2 IL-2 Production IKZF2_Degradation->IL2 Increases Teff Effector T-cell (Teff) Treg->Teff Suppresses Suppression Immune Suppression Treg->Suppression Mediates Anti_Tumor_Immunity Anti-Tumor Immunity Teff->Anti_Tumor_Immunity Promotes IL2->Teff Activates PVTX405_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start cell_culture MC38 Cell Culture start->cell_culture tumor_implant Tumor Implantation (5x10^6 cells/mouse) in CRBNI391V mice cell_culture->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_start Initiate Treatment randomization->treatment_start daily_dosing Daily Oral Dosing (this compound +/- ICT) treatment_start->daily_dosing monitoring Monitor Tumor Volume and Animal Weight daily_dosing->monitoring monitoring->daily_dosing Repeat Daily treatment_end End of Treatment (Day 21) monitoring->treatment_end data_collection Collect Final Tumor Volume and Survival Data treatment_end->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Evaluate Efficacy: - Tumor Growth Inhibition - Survival Benefit statistical_analysis->results

References

Application Notes and Protocols: Setting up a Treg Suppression Assay with PVTX-405

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are critical mediators of immune tolerance, playing a key role in preventing autoimmunity and maintaining immune homeostasis.[1][2][3] However, in the context of cancer, Tregs can suppress anti-tumor immune responses, thereby facilitating tumor growth and limiting the efficacy of immunotherapies.[4][5] One key transcription factor essential for the function and stability of Tregs, particularly within the tumor microenvironment, is IKZF2 (Helios).[4][5]

PVTX-405 is a potent and highly selective IKZF2 molecular glue degrader.[4][5][6][7] It operates by inducing the ubiquitination and subsequent proteasomal degradation of IKZF2.[6][8] This targeted degradation of IKZF2 in Tregs reduces their suppressive activity, leading to an increase in the production of pro-inflammatory cytokines like IL-2 and enhanced proliferation of effector T cells (Teff).[4][5][7][8] These characteristics make this compound a promising candidate for cancer immunotherapy, with the potential to be used as a standalone treatment or in combination with other therapies like immune checkpoint inhibitors.[4][5][7]

This document provides a detailed protocol for an in vitro Treg suppression assay to evaluate the efficacy of this compound in modulating Treg function. The assay measures the proliferation of effector T cells in the presence of Tregs and varying concentrations of this compound.

Signaling Pathway of this compound in Tregs

This compound functions as a molecular glue to induce the degradation of the transcription factor IKZF2. By binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN), this compound creates a novel protein-protein interaction surface that recruits IKZF2.[6][9] This leads to the polyubiquitination of IKZF2 and its subsequent degradation by the proteasome. The loss of IKZF2 in Tregs destabilizes them and impairs their suppressive function, leading to enhanced effector T cell responses.

PVTX405_Signaling cluster_treg Regulatory T cell (Treg) cluster_outcome Functional Outcome PVTX405 This compound CRBN CRBN (E3 Ligase Component) PVTX405->CRBN binds Ternary_Complex This compound-CRBN-IKZF2 Ternary Complex CRBN->Ternary_Complex IKZF2 IKZF2 (Helios) Proteasome Proteasome IKZF2->Proteasome degraded by IKZF2->Ternary_Complex recruited to Treg_Suppression Reduced Treg Suppressive Function Proteasome->Treg_Suppression leads to Ternary_Complex->IKZF2 polyubiquitinates Ub Ubiquitin Ub->Ternary_Complex Teff_Proliferation Increased Teff Proliferation Treg_Suppression->Teff_Proliferation results in IL2 Increased IL-2 Production Treg_Suppression->IL2 results in

Caption: Mechanism of action of this compound.

Experimental Protocol: In Vitro Treg Suppression Assay

This protocol details a non-radioactive method to assess the suppressive function of human Tregs on effector T cells and to evaluate the impact of this compound. Proliferation of effector T cells is measured by the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE).[10][11][12]

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • CD25+ MicroBeads

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • 2-mercaptoethanol

  • Human IL-2

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3/CD28 T cell activator beads

  • This compound

  • DMSO (vehicle control)

  • 96-well round-bottom plates

  • Flow cytometer

Experimental Workflow

Treg_Suppression_Assay_Workflow start Start: Isolate PBMCs isolate_tconv Isolate CD4+CD25- T-effector (Teff) cells start->isolate_tconv isolate_treg Isolate CD4+CD25+ Regulatory T (Treg) cells start->isolate_treg label_tconv Label Teff cells with CFSE isolate_tconv->label_tconv coculture Co-culture Teff and Tregs at various ratios (e.g., 1:1, 1:2, 1:4) isolate_treg->coculture label_tconv->coculture add_compound Add this compound or vehicle (DMSO) coculture->add_compound stimulate Stimulate with anti-CD3/CD28 beads add_compound->stimulate incubate Incubate for 3-5 days stimulate->incubate analyze Analyze CFSE dilution by Flow Cytometry incubate->analyze end End: Determine % Suppression analyze->end

References

Ex Vivo Analysis of Human Tregs Treated with PVTX-405: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PVTX-405 is a novel, potent, and selective molecular glue degrader that targets the Ikaros family transcription factor IKZF2 (Helios) for degradation. IKZF2 is preferentially expressed in regulatory T cells (Tregs) and is crucial for maintaining their suppressive function and stability. By inducing the degradation of IKZF2 via the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound offers a promising therapeutic strategy to modulate the immunosuppressive tumor microenvironment. These application notes provide a comprehensive overview and detailed protocols for the ex vivo analysis of human Tregs treated with this compound, enabling researchers to assess its biological activity and mechanism of action.

Mechanism of Action of this compound

This compound acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase complex containing CRBN and the neo-substrate IKZF2.[1] This induced proximity leads to the polyubiquitination of IKZF2, marking it for degradation by the proteasome. The depletion of IKZF2 in Tregs results in their destabilization and a reduction in their suppressive capacity, which is characterized by an increased proliferation of effector T cells (Teffs) and enhanced production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[1][2][3]

PVTX_405_Mechanism_of_Action cluster_treg Regulatory T Cell (Treg) cluster_effects Downstream Effects PVTX405 This compound CRBN CRBN-E3 Ligase Complex PVTX405->CRBN IKZF2 IKZF2 (Helios) CRBN->IKZF2 Forms Ternary Complex Proteasome Proteasome IKZF2->Proteasome Targeted for Degradation Degraded_IKZF2 Degraded IKZF2 Fragments Proteasome->Degraded_IKZF2 Ub Ubiquitin Ub->IKZF2 Polyubiquitination Treg_Suppression Decreased Treg Suppressive Function Degraded_IKZF2->Treg_Suppression Teff_Proliferation Increased Teff Proliferation Treg_Suppression->Teff_Proliferation IL2_Production Increased IL-2 Production Treg_Suppression->IL2_Production

Caption: Mechanism of action of this compound in Tregs.

Data Summary

The following tables summarize the quantitative data from ex vivo studies of human Tregs treated with this compound.

Table 1: Potency and Maximal Degradation of IKZF2 in Human Tregs

CompoundTime Point (hours)DC50 (nM)Dmax (%)
This compound6692
DKY70961273

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.[4]

Table 2: Effect of this compound on Treg Suppressive Function

Treatment GroupTreg:Teff RatioNormalized Teff Proliferation (%) (Median ± IQR)
Teffs alone-100
Teffs + Tregs (DMSO)1:440 ± 15
Teffs + Tregs (this compound)1:475 ± 20*
Teffs + Tregs (DKY709)1:460 ± 18

*p < 0.05 compared to DMSO control. Data normalized to the proliferation of Teffs alone.[4][5]

Experimental Protocols

Herein are detailed protocols for the ex vivo analysis of human Tregs treated with this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Co-culture cluster_analysis Analysis PBMC_Isolation 1. Human PBMC Isolation (Ficoll Gradient) Treg_Teff_Isolation 2. Treg & Teff Isolation (MACS) PBMC_Isolation->Treg_Teff_Isolation PVTX405_Treatment 3. This compound Treatment of Tregs Treg_Teff_Isolation->PVTX405_Treatment Treg_Suppression_Assay 4. Treg Suppression Assay (Co-culture with Teffs) Treg_Teff_Isolation->Treg_Suppression_Assay Teffs PVTX405_Treatment->Treg_Suppression_Assay IKZF2_Degradation 5a. IKZF2 Degradation (Flow Cytometry) PVTX405_Treatment->IKZF2_Degradation Treated Tregs Teff_Proliferation_Analysis 5b. Teff Proliferation (Flow Cytometry - CFSE) Treg_Suppression_Assay->Teff_Proliferation_Analysis IL2_Analysis 5c. IL-2 Quantification (ELISA) Treg_Suppression_Assay->IL2_Analysis Supernatant

Caption: Overall experimental workflow for this compound analysis.

Protocol 1: Isolation of Human Regulatory T cells (Tregs) and Effector T cells (Teffs)

This protocol describes the isolation of CD4+CD25+ Tregs and CD4+CD25- Teffs from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS)

  • MACS Buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)

  • CD4+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec)

  • CD25 MicroBeads II, human (e.g., Miltenyi Biotec)

  • LD and MS Columns (Miltenyi Biotec)

  • MACS Separator

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood or buffy coat using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.[6][7]

  • CD4+ T Cell Enrichment:

    • Resuspend PBMCs in MACS buffer.

    • Enrich for CD4+ T cells by negative selection using the CD4+ T Cell Isolation Kit according to the manufacturer's protocol. This step depletes non-CD4+ cells.[4]

  • Treg and Teff Separation:

    • The enriched CD4+ T cells are then used for the separation of Tregs and Teffs.

    • Label the CD4+ T cells with CD25 MicroBeads II.

    • Apply the labeled cells to an MS column placed in a MACS separator.

    • The unlabeled cells that pass through the column are the CD4+CD25- Teffs. Collect this fraction.

    • Elute the magnetically retained cells, which are the CD4+CD25+ Tregs, from the column.[6]

  • Cell Counting and Viability: Count the isolated Tregs and Teffs and assess their viability using a suitable method (e.g., trypan blue exclusion or a viability dye for flow cytometry). Purity can be assessed by flow cytometry staining for CD4 and CD25.

Protocol 2: Ex Vivo Treatment of Tregs and Treg Suppression Assay

This protocol details the treatment of isolated Tregs with this compound and the subsequent co-culture with Teffs to assess their suppressive function.

Materials:

  • This compound (and vehicle control, e.g., DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Anti-CD3/CD28 T cell activation beads

  • 96-well round-bottom plates

Procedure:

  • Treg Treatment:

    • Resuspend isolated Tregs in complete RPMI medium.

    • Treat the Tregs with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 6 to 24 hours) at 37°C, 5% CO2.

  • Teff Labeling:

    • Label the Teffs with CFSE according to the manufacturer's instructions. This dye allows for the tracking of cell proliferation by flow cytometry.[5][8]

  • Co-culture Setup:

    • In a 96-well round-bottom plate, set up the following conditions in triplicate:

      • CFSE-labeled Teffs alone (negative control).

      • CFSE-labeled Teffs with anti-CD3/CD28 activation beads (positive control).

      • CFSE-labeled Teffs with anti-CD3/CD28 activation beads and vehicle-treated Tregs at various Treg:Teff ratios (e.g., 1:1, 1:2, 1:4).

      • CFSE-labeled Teffs with anti-CD3/CD28 activation beads and this compound-treated Tregs at the same ratios.[5]

  • Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (see Protocol 4).

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the proliferation of Teffs by gating on the CD4+ population and assessing the dilution of the CFSE signal. The percentage of suppression can be calculated based on the proliferation of Teffs in the presence and absence of Tregs.[1][8]

Protocol 3: Intracellular Staining for IKZF2 (Helios) and FoxP3 by Flow Cytometry

This protocol is for the intracellular staining of Tregs to assess the degradation of IKZF2 and the expression of the key Treg marker, FoxP3.

Materials:

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization Buffer Kit (e.g., from eBioscience or BioLegend)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD4

    • Anti-human CD25

    • Anti-human IKZF2 (Helios)

    • Anti-human FoxP3

    • Isotype controls

Procedure:

  • Cell Preparation: Use either freshly isolated Tregs or Tregs that have been treated with this compound.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain for surface markers (CD4, CD25) by incubating the cells with the respective antibodies for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.[2]

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C.

    • Wash the cells with Permeabilization Buffer.[2][9]

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in Permeabilization Buffer.

    • Add the anti-IKZF2 and anti-FoxP3 antibodies (and isotype controls in separate tubes) and incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization Buffer.[9]

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the expression of IKZF2 and FoxP3 within the CD4+CD25+ Treg population.

Protocol 4: Quantification of IL-2 by ELISA

This protocol describes the measurement of IL-2 levels in the supernatant from the Treg suppression assay.

Materials:

  • Human IL-2 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BD Biosciences)

  • Cell culture supernatants collected from the Treg suppression assay (Protocol 2)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as described in the ELISA kit manufacturer's manual.[10][11]

  • Assay Procedure:

    • Add the standards and samples to the wells of the ELISA plate pre-coated with an anti-human IL-2 antibody.

    • Incubate as per the manufacturer's instructions.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated anti-human IL-2 antibody.

    • Incubate and wash.

    • Add streptavidin-HRP.

    • Incubate and wash.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.[11]

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IL-2 in the samples by interpolating their absorbance values from the standard curve.

References

Measuring IL-2 Secretion in Response to PVTX-405 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PVTX-405 is a potent and highly selective molecular glue degrader that targets the transcription factor IKZF2 (Helios) for degradation.[1][2] IKZF2 is crucial for the function and stability of regulatory T-cells (Tregs), which play a significant role in suppressing the anti-tumor immune response within the tumor microenvironment.[1][3] By degrading IKZF2, this compound diminishes the suppressive activity of Tregs, leading to an enhanced anti-tumor immune response.[1][2] A key indicator of this enhanced immune activation is the increased production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and effector function.[1][4] These application notes provide detailed protocols for measuring IL-2 secretion in response to this compound treatment in both immortalized T-cell lines and primary T-cell co-culture systems.

Introduction

This compound operates as a molecular glue, inducing the proximity between IKZF2 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF2.[7] The degradation of IKZF2 in Tregs reduces their suppressive capabilities and promotes the proliferation of effector T-cells (Teffs).[1][2] A direct consequence of this mechanism is an increase in the production and secretion of IL-2.[1][8] Monitoring IL-2 levels is, therefore, a critical readout for assessing the biological activity of this compound. The following protocols detail the in vitro methods for quantifying this compound-mediated IL-2 secretion.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueCell Line/SystemReference
IKZF2 Degradation (DC50)0.7 nM-[1][2]
IKZF2 Degradation (Dmax)91%-[1][2]
IKZF2 Degradation (DC50)6.3 nMJurkat cells[5][8]
hERG IC5048 µM-[4]
Table 2: Effect of this compound on IL-2 Secretion in Jurkat T-cells
TreatmentConcentration RangeDurationEffect on IL-2 SecretionReference
This compound1 - 1000 nM24 hoursDose-dependent increase[4][9]

Signaling Pathway and Experimental Workflow

PVTX_405_Mechanism This compound Mechanism of Action cluster_treg Regulatory T-cell (Treg) cluster_teff Effector T-cell (Teff) PVTX405 This compound CRBN CRBN E3 Ligase PVTX405->CRBN binds IKZF2 IKZF2 (Helios) CRBN->IKZF2 recruits Proteasome Proteasome IKZF2->Proteasome degradation Suppression Suppressive Function IKZF2->Suppression maintains IL2_consumption IL-2 Consumption IKZF2->IL2_consumption promotes Proteasome->Suppression reduces Proteasome->IL2_consumption reduces Teff_activation Teff Activation & Proliferation Suppression->Teff_activation inhibits IL2_consumption->Teff_activation inhibits IL2_secretion IL-2 Secretion Teff_activation->IL2_secretion leads to IL2_Secretion_Workflow Experimental Workflow for Measuring IL-2 Secretion start Start cell_prep Prepare T-cells (Jurkat or Primary Co-culture) start->cell_prep treatment Treat cells with this compound (various concentrations) cell_prep->treatment incubation Incubate for 24-48 hours treatment->incubation supernatant Collect Supernatant incubation->supernatant elisa Perform IL-2 ELISA supernatant->elisa data_analysis Analyze Data (IL-2 Quantification) elisa->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Synergistic Effects of PVTX-405 with Anti-LAG3 Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PVTX-405 is a novel, potent, and selective molecular glue degrader of the transcription factor IKZF2 (Helios). IKZF2 is preferentially expressed in regulatory T cells (Tregs) and is crucial for maintaining their immunosuppressive function within the tumor microenvironment. By degrading IKZF2, this compound functionally destabilizes Tregs, thereby enhancing anti-tumor immunity.

Lymphocyte-activation gene 3 (LAG-3) is an immune checkpoint receptor expressed on activated T cells that negatively regulates T cell proliferation and effector function upon binding to its ligands, such as MHC class II. Anti-LAG3 checkpoint inhibitors block this interaction, restoring T cell-mediated anti-tumor responses.

This document provides detailed application notes and protocols to investigate the synergistic anti-tumor effects of combining this compound with anti-LAG3 checkpoint inhibitors. The rationale for this combination lies in the complementary mechanisms of action: this compound mitigates Treg-mediated immunosuppression, while anti-LAG3 antibodies unleash the full potential of effector T cells.

Data Presentation

In Vitro and In Vivo Efficacy of this compound and Anti-LAG3 Combination
ParameterThis compound MonotherapyAnti-LAG3 MonotherapyThis compound + Anti-LAG3 Combination
IKZF2 Degradation (DC50) 0.7 nMNot ApplicableNot Applicable
Treg Suppression (in vitro) Reduction in suppressive activityNo direct effectSignificant reduction in Treg suppression
MC38 Tumor Growth Delay Significant delayModerate delaySignificant and durable tumor regression
Animal Survival (MC38 model) Increased survivalModerately increased survivalSignificantly increased survival compared to monotherapies

Signaling Pathways and Mechanisms of Action

The synergistic anti-tumor activity of this compound and anti-LAG3 immunotherapy is achieved through a dual mechanism that targets both regulatory and effector arms of the adaptive immune response.

Caption: Mechanism of synergistic anti-tumor immunity.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergy using a Checkerboard Assay

This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of this compound and an anti-LAG3 antibody on cancer cell viability in co-culture with immune cells.

Materials:

  • Target cancer cell line (e.g., MC38)

  • Human or murine peripheral blood mononuclear cells (PBMCs)

  • This compound

  • Anti-LAG3 antibody

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Prepare Drug Dilutions:

    • Prepare a 2x stock solution of this compound at 8 times the highest desired final concentration.

    • Prepare a 2x stock solution of the anti-LAG3 antibody at 8 times the highest desired final concentration.

    • Perform serial dilutions of each drug to create a range of concentrations.

  • Plate Setup:

    • In a 96-well plate, add culture medium to all wells.

    • Along the x-axis, create a concentration gradient of this compound.

    • Along the y-axis, create a concentration gradient of the anti-LAG3 antibody.

    • Include wells with each drug alone and untreated control wells.

  • Cell Seeding:

    • Seed the target cancer cells at an appropriate density.

    • Add PBMCs at a suitable effector-to-target ratio (e.g., 10:1).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated control.

    • Analyze the data using synergy software (e.g., CompuSyn) to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drugs Prepare Serial Dilutions of this compound & Anti-LAG3 plate_setup Set up 96-well plate with drug gradients prep_drugs->plate_setup prep_cells Prepare Cancer Cells & PBMCs seed_cells Seed Cancer Cells & PBMCs prep_cells->seed_cells plate_setup->seed_cells incubation Incubate for 72-96h seed_cells->incubation viability Measure Cell Viability incubation->viability calc_viability Calculate % Viability viability->calc_viability calc_ci Calculate Combination Index (CI) calc_viability->calc_ci determine_effect Determine Synergy, Additivity, or Antagonism calc_ci->determine_effect

Caption: In vitro synergy assessment workflow.

Protocol 2: Ex Vivo Treg Suppression Assay

This protocol assesses the ability of this compound to inhibit the suppressive function of Tregs on effector T cell (Teff) proliferation.

Materials:

  • Human or murine PBMCs

  • CD4+ T cell isolation kit

  • CD25+ T cell isolation kit

  • Treg and Teff cell expansion reagents (e.g., anti-CD3/CD28 beads, IL-2)

  • Cell proliferation dye (e.g., CFSE)

  • This compound

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate T cell Populations:

    • Isolate CD4+ T cells from PBMCs.

    • Separate CD4+CD25+ (Tregs) and CD4+CD25- (Teffs) populations.

  • Label Teffs:

    • Label the Teff population with a cell proliferation dye according to the manufacturer's protocol.

  • Co-culture Setup:

    • In a 96-well U-bottom plate, set up the following conditions in triplicate:

      • Labeled Teffs alone (positive control for proliferation)

      • Labeled Teffs + unlabeled Tregs at various ratios (e.g., 1:1, 2:1, 4:1 Teff:Treg)

      • Repeat the co-cultures in the presence of a dose range of this compound.

  • Stimulation and Incubation:

    • Add a stimulant (e.g., anti-CD3/CD28 beads) to all wells.

    • Incubate for 3-5 days at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for T cell markers if necessary.

    • Acquire samples on a flow cytometer and analyze the proliferation of the labeled Teff population by measuring the dilution of the proliferation dye.

  • Data Analysis:

    • Calculate the percentage of proliferation for each condition.

    • Determine the suppressive capacity of Tregs in the presence and absence of this compound.

Treg_Suppression_Workflow cluster_isolation Cell Isolation & Labeling cluster_coculture Co-Culture cluster_analysis Analysis isolate_pbmcs Isolate PBMCs isolate_tcells Isolate CD4+CD25+ (Tregs) & CD4+CD25- (Teffs) isolate_pbmcs->isolate_tcells label_teffs Label Teffs with Proliferation Dye isolate_tcells->label_teffs setup_coculture Co-culture Teffs & Tregs +/- this compound label_teffs->setup_coculture stimulate Add T cell Stimulant setup_coculture->stimulate incubate Incubate for 3-5 days stimulate->incubate flow_cytometry Analyze Teff Proliferation by Flow Cytometry incubate->flow_cytometry analyze_data Calculate % Proliferation & Suppression flow_cytometry->analyze_data

Caption: Ex vivo Treg suppression assay workflow.

Protocol 3: In Vivo Synergistic Efficacy in a Syngeneic Mouse Model

This protocol describes the evaluation of the in vivo anti-tumor efficacy of this compound in combination with an anti-LAG3 antibody in the MC38 syngeneic mouse model.

Materials:

  • C57BL/6 mice (or humanized CRBN mice)

  • MC38 colon adenocarcinoma cells

  • This compound formulated for oral administration

  • Anti-LAG3 antibody formulated for intraperitoneal injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant MC38 cells into the flank of the mice.

  • Tumor Growth and Grouping:

    • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound alone

      • Anti-LAG3 antibody alone

      • This compound + Anti-LAG3 antibody

  • Treatment Administration:

    • Administer this compound orally, once daily.

    • Administer the anti-LAG3 antibody via intraperitoneal injection, for example, twice a week.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

  • Endpoint:

    • Continue treatment and monitoring until tumors reach a predetermined endpoint size or for a specified duration.

    • Euthanize mice and collect tumors and other tissues for further analysis (e.g., immune cell infiltration).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis to compare tumor growth between groups.

    • Generate Kaplan-Meier survival curves.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis implant Implant MC38 cells in mice monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize into treatment groups monitor_growth->randomize administer_treatment Administer this compound & Anti-LAG3 randomize->administer_treatment measure_tumors Measure tumor volume & body weight administer_treatment->measure_tumors endpoint Reach endpoint criteria measure_tumors->endpoint collect_tissues Collect tumors & tissues endpoint->collect_tissues analyze_data Analyze tumor growth & survival data collect_tissues->analyze_data

Caption: In vivo synergistic efficacy study workflow.

Troubleshooting & Optimization

Technical Support Center: Improving the Selectivity of IKZF2 Degradation in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective degradation of the Ikaros family zinc finger 2 (IKZF2) transcription factor in cancer cells.

Frequently Asked Questions (FAQs)

Q1: Why is selective degradation of IKZF2 a desirable therapeutic strategy in cancer?

A1: IKZF2, also known as Helios, is a key transcription factor that plays a crucial role in maintaining the function and stability of regulatory T cells (Tregs), which are immunosuppressive cells often found in the tumor microenvironment.[1][2] By selectively degrading IKZF2, it is possible to destabilize Tregs, thereby enhancing anti-tumor immunity.[3][4] This approach aims to improve the efficacy of immunotherapies while minimizing toxicities that might arise from the systemic depletion of Tregs or the degradation of other Ikaros family members like IKZF1 and IKZF3, which have broader roles in the immune system.[2][3]

Q2: What is the primary mechanism for achieving selective IKZF2 degradation?

A2: The most successful strategy to date involves the use of "molecular glue" degraders. These small molecules act by inducing proximity between IKZF2 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][2] The molecular glue facilitates the formation of a ternary complex (IKZF2-degrader-CRBN), leading to the polyubiquitination of IKZF2 and its subsequent degradation by the proteasome.[5][6] The selectivity for IKZF2 over other Ikaros family members is achieved through specific chemical modifications to the degrader molecule that favor the binding of IKZF2 to the CRBN-degrader complex.[1][7]

Q3: What are the main challenges in developing selective IKZF2 degraders?

A3: A primary challenge is achieving high selectivity for IKZF2 over the closely related family members IKZF1 (Ikaros) and IKZF3 (Aiolos). Non-selective degradation can lead to broader effects on the immune system.[2] Another challenge is managing off-target effects, where the degrader might induce the degradation of other proteins, known as neosubstrates.[3][5] Furthermore, optimizing the physicochemical properties of the degraders for oral bioavailability and favorable pharmacokinetic profiles is a significant hurdle.[3][8]

Troubleshooting Guides

Problem 1: Low Degradation Potency (High DC50) of my IKZF2 Degrader

Possible Causes and Solutions:

  • Inefficient Ternary Complex Formation: The linker and chemical structure of your degrader are critical for the stable formation of the IKZF2-degrader-CRBN ternary complex.

    • Troubleshooting Step: Synthesize and test analogs with modified linkers or different chemical moieties to improve the binding affinity and cooperativity within the ternary complex.[7]

  • Poor Cell Permeability: The degrader may not be efficiently entering the cells to reach its target.

    • Troubleshooting Step: Assess the physicochemical properties of your compound (e.g., lipophilicity, polar surface area). Modify the structure to improve cell permeability.[2]

  • Low Expression of CRBN in the Cell Line: The chosen cell line may not express sufficient levels of the CRBN E3 ligase.

    • Troubleshooting Step: Confirm CRBN expression levels in your cell line via Western blot or qPCR. Consider using a cell line with known high CRBN expression for initial screening.[8]

Problem 2: Lack of Selectivity for IKZF2 over IKZF1/IKZF3

Possible Causes and Solutions:

  • Non-Optimal Degrader Structure: The chemical scaffold of your degrader may not sufficiently differentiate between the zinc finger domains of IKZF1/2/3.

    • Troubleshooting Step: Rational drug design based on structural information of the ternary complexes can guide modifications to exploit subtle differences between the Ikaros family members.[1][2] For instance, the development of NVP-DKY709 involved a recruitment-guided medicinal chemistry campaign to redirect selectivity from IKZF1 towards IKZF2.[1]

  • Incorrect Assay Conditions: The concentration or treatment time of the degrader might be too high or too long, leading to the degradation of less-favored substrates.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to identify the optimal conditions that maximize IKZF2 degradation while minimizing effects on IKZF1/IKZF3.

Problem 3: Significant Off-Target Protein Degradation

Possible Causes and Solutions:

  • Inherent Properties of the Cereblon Ligand: The core chemical structure that binds to CRBN might have an intrinsic affinity for other zinc finger proteins.

    • Troubleshooting Step: Perform unbiased proteomic profiling (e.g., TMT-based proteomics) to identify all proteins degraded by your compound.[9][10] This can reveal unexpected off-targets and inform further medicinal chemistry efforts to mitigate these effects.[11][12]

  • "Hook Effect": At very high concentrations, the formation of binary complexes (degrader-IKZF2 or degrader-CRBN) can predominate over the productive ternary complex, potentially leading to off-target effects.

    • Troubleshooting Step: Ensure you are working within the optimal concentration range for ternary complex formation by performing detailed dose-response curves.[13]

Quantitative Data Summary

Table 1: In Vitro Degradation Potency and Selectivity of Selective IKZF2 Degraders

CompoundCell LineIKZF2 DC50 (nM)IKZF2 Dmax (%)IKZF1 DC50 (nM)IKZF3 DC50 (nM)GSPT1 DC50 (nM)Reference
NVP-DKY709 Jurkat1169>50,000Not specifiedNot degraded[2]
PVTX-405 Jurkat6.3>90>10,000>10,000>10,000[8]
Compound [I] Jurkat1.892>10,000>10,000>10,000[3]
DEG-35 MOLM-13Not specifiedNot specifiedDegradedNot specifiedDegraded (>1µM)[7][14]
DEG-77 MOLM-13PotentNot specifiedReduced degradationNot specifiedNot specified[7][14]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Pharmacokinetic Properties of a Selective IKZF2 Degrader in Rats

CompoundRouteHalf-life (h)Oral Bioavailability (%)Reference
Compound [I] IV1.3638[3]
Oral1.92

Experimental Protocols

Protocol 1: Western Blot for IKZF2 Degradation
  • Cell Culture and Treatment: Seed cancer cells (e.g., Jurkat) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the IKZF2 degrader or DMSO as a vehicle control for a specified time (e.g., 16-20 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IKZF2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of IKZF2 degradation relative to the vehicle control.

Protocol 2: Proteomics-Based Selectivity Profiling
  • Sample Preparation: Treat cells with the IKZF2 degrader at a concentration that gives maximal IKZF2 degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Tandem Mass Tag (TMT) Labeling: Label the peptide samples with TMT reagents according to the manufacturer's protocol. This allows for the relative quantification of proteins across different samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Determine the fold change in protein abundance for each identified protein in the degrader-treated sample relative to the control. Proteins with significantly reduced abundance are potential degradation targets.[10][11]

Visualizations

IKZF2_Degradation_Pathway cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation IKZF2 IKZF2 (Helios) Degrader Molecular Glue Degrader IKZF2->Degrader Proteasome Proteasome IKZF2->Proteasome Degradation CRBN CRBN (E3 Ligase) Degrader->CRBN Ub Ubiquitin CRBN->Ub Polyubiquitination Ub->IKZF2

Caption: Mechanism of selective IKZF2 degradation via a molecular glue degrader.

Experimental_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_optimization Lead Optimization A Synthesize Degrader Library B Treat Cancer Cells (e.g., Jurkat) A->B C Western Blot for IKZF2 Degradation B->C D Identify Potent Hits C->D E Western Blot for IKZF1/IKZF3 D->E F Proteomics (e.g., TMT-MS) for Off-Targets D->F G Analyze Selectivity E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Improve Potency, Selectivity, and PK H->I J In Vivo Efficacy Studies I->J

Caption: Workflow for the discovery and optimization of selective IKZF2 degraders.

References

Minimizing off-target effects of molecular glue degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with molecular glue degraders. The focus is on minimizing off-target effects to enhance the specificity and therapeutic potential of these novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to off-target effects with molecular glue degraders?

A1: Off-target effects in molecular glue degraders primarily arise from a lack of complete specificity in the induced protein-protein interactions.[1] Key mechanisms include:

  • Recruitment of Unintended Substrates: The molecular glue may facilitate the interaction between the E3 ligase and proteins other than the intended target, leading to their degradation.[2][3] This can occur if other proteins share similar structural motifs or "degrons" that are recognized by the glue-E3 ligase complex.[4][5]

  • Engagement of Other E3 Ligases: While a molecular glue is designed to recruit a specific E3 ligase like Cereblon (CRBN) or DCAF15, it may interact with other E3 ligases in the cell, leading to the degradation of their native substrates.[6][7][8]

  • Off-Target Binding of the Glue Itself: The small molecule may bind to other proteins in the cell, causing effects independent of protein degradation.

Q2: How can I proactively design molecular glue degraders with higher specificity?

A2: Rational design is crucial for improving the selectivity of molecular glue degraders.[6][7][9][10] Key strategies include:

  • Structure-Based Design: Utilize structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to understand the ternary complex's atomic details.[11] This knowledge allows for the optimization of the molecular glue to enhance specific interactions with the target protein and E3 ligase while minimizing interactions with other proteins.[11]

  • Computational Modeling: Employ computational approaches to predict and model the formation of the ternary complex.[11][12] This can help in virtually screening and designing molecules with a higher probability of selective binding.

  • Targeting Specific Degrons: Focus on designing glues that recognize unique degrons present on the target protein but are rare in the rest of the proteome.[4][5]

Q3: What are the essential experimental techniques to identify off-target effects?

A3: A multi-pronged experimental approach is necessary to comprehensively identify off-target effects:

  • Global Proteomics: Techniques like mass spectrometry-based proteomics (e.g., SILAC, TMT labeling) provide an unbiased, proteome-wide view of protein degradation.[2][3][13] This allows for the identification of all proteins whose abundance changes upon treatment with the molecular glue.[2][3]

  • CRISPR-Cas9 Screening: Genome-wide or focused CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the molecular glue.[14][15][16] This can help uncover unexpected dependencies and off-target pathways.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of the molecular glue to proteins in a cellular context, helping to identify off-target binders.

Troubleshooting Guides

Problem 1: My global proteomics results show degradation of multiple proteins besides my intended target.
Possible Cause Troubleshooting Step Rationale
Lack of Specificity in Ternary Complex Formation 1. Perform structural studies (X-ray crystallography, cryo-EM) of the ternary complex with the off-target protein. 2. Redesign the molecular glue to disrupt interactions with the off-target protein while maintaining affinity for the intended target.Understanding the off-target interactions at an atomic level will guide the rational design of more specific compounds.[11]
Recruitment of an Alternative E3 Ligase 1. Use CRISPR to knock out the intended E3 ligase and repeat the proteomics experiment. 2. If off-target degradation persists, perform immunoprecipitation followed by mass spectrometry (IP-MS) to identify the interacting E3 ligase.This will determine if the off-target effects are mediated by the intended E3 ligase or another one.
Compound Promiscuity Perform a cellular thermal shift assay (CETSA) or other target engagement assays to assess direct binding to off-target proteins.This will help differentiate between degradation-dependent and -independent off-target effects.
Problem 2: My molecular glue degrader shows toxicity in cell-based assays at concentrations where the target is not fully degraded.
Possible Cause Troubleshooting Step Rationale
Degradation of an Essential Off-Target Protein 1. Analyze global proteomics data to identify any essential proteins that are degraded. 2. Cross-reference degraded proteins with databases of essential genes.The toxicity may be due to the degradation of a protein crucial for cell survival.
Off-Target Pharmacological Effects 1. Synthesize a close structural analog of the molecular glue that does not induce degradation but retains the core scaffold. 2. Test this analog in the toxicity assay.This will help determine if the toxicity is due to the degradation activity or another pharmacological effect of the compound.[17]
"Hook Effect" Leading to Reduced Efficacy at Higher Concentrations Titrate the compound over a wider concentration range to determine if the therapeutic window is narrow.The formation of binary complexes at high concentrations can prevent the formation of the productive ternary complex, reducing efficacy and potentially leading to off-target effects.

Experimental Protocols

Protocol 1: Global Proteomics Analysis of Molecular Glue Degrader Specificity

Objective: To identify on-target and off-target protein degradation events induced by a molecular glue degrader.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to be treated in either "light" (normal isotopes) or "heavy" (stable isotope-labeled amino acids, e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) medium for at least five cell doublings for complete labeling (SILAC method).

    • Treat the "heavy" labeled cells with the molecular glue degrader at the desired concentration and time course. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction:

    • Harvest and combine equal numbers of "light" and "heavy" labeled cells.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Protein Digestion:

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography.[13]

    • Analyze the peptides using a high-resolution mass spectrometer.[13]

  • Data Analysis:

    • Process the raw mass spectrometry data using software like MaxQuant.

    • Identify and quantify proteins based on the "heavy" to "light" ratios.

    • Proteins with a significantly decreased heavy/light ratio are considered potential degradation targets.

Protocol 2: CRISPR-Suppressor Scanning for Resistance Mechanisms

Objective: To identify mutations in the target protein or other proteins that confer resistance to a molecular glue degrader.

Methodology:

  • sgRNA Library Design and Cloning:

    • Design a library of single-guide RNAs (sgRNAs) that tile across the entire coding sequence of the target gene.

    • Clone the sgRNA library into a lentiviral vector co-expressing Cas9.

  • Lentivirus Production and Transduction:

    • Produce lentivirus in packaging cells (e.g., HEK293T).

    • Transduce the target cell line with the lentiviral library at a low multiplicity of infection to ensure one sgRNA per cell.

  • Drug Selection:

    • Treat the transduced cell population with the molecular glue degrader at a concentration that inhibits the growth of wild-type cells.

    • Culture the cells for a sufficient period to allow for the outgrowth of resistant clones.[14][15]

  • Genomic DNA Extraction and Sequencing:

    • Harvest the resistant cell population and extract genomic DNA.

    • Amplify the sgRNA cassette from the genomic DNA using PCR.

    • Perform deep sequencing to determine the enrichment of specific sgRNAs in the resistant population.[14][15]

  • Data Analysis and Validation:

    • Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control.

    • Map the enriched sgRNAs to the corresponding regions of the target protein to identify potential resistance-conferring domains or residues.

    • Validate the identified mutations by individually introducing them into the target gene and confirming resistance.

Visualizations

Molecular_Glue_Mechanism cluster_0 Cellular Environment POI Protein of Interest (Target) Ternary_Complex Ternary Complex (POI-Glue-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Molecular_Glue Molecular Glue Degrader Molecular_Glue->Ternary_Complex Induces Proximity Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation Off_Target_Workflow cluster_proteomics Proteomics Approach cluster_crispr Genetic Approach start Hypothesis: Molecular glue may have off-target effects proteomics Global Proteomics (e.g., SILAC) start->proteomics crispr CRISPR-Cas9 Screen start->crispr proteomics_result Identification of Unexpectedly Degraded Proteins proteomics->proteomics_result validation Validation of Off-Targets proteomics_result->validation crispr_result Identification of Resistance-Conferring Genes crispr->crispr_result crispr_result->validation redesign Rational Redesign of Molecular Glue validation->redesign Iterative Optimization

References

Why is PVTX-405 more selective than first-generation IKZF2 degraders?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth information for researchers, scientists, and drug development professionals on the superior selectivity of the IKZF2 molecular glue degrader, PVTX-405, compared to first-generation and less selective IKZF2 degraders.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and highly selective oral molecular glue degrader of the transcription factor IKZF2 (Helios).[1][2] It functions by inducing proximity between IKZF2 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[3][4] This induced interaction leads to the polyubiquitination of IKZF2, marking it for degradation by the proteasome.[5][6] By selectively degrading IKZF2, which is crucial for the function and stability of regulatory T cells (Tregs) in the tumor microenvironment, this compound enhances anti-tumor immune responses.[1][6]

Q2: What are "first-generation IKZF2 degraders" and how do they differ from this compound?

First-generation IKZF2 degraders can be understood as earlier immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, which, while effective in certain contexts, induce the degradation of the closely related Ikaros family members IKZF1 and IKZF3.[6][7] More recent, but less selective, IKZF2 degraders like DKY709 were developed to shift selectivity towards IKZF2, but still exhibited off-target degradation of other proteins.[6][8] this compound represents a significant advancement, demonstrating unprecedented selectivity for IKZF2 while sparing other CRBN neosubstrates, thereby minimizing off-target effects.[1][3]

Q3: Why is the high selectivity of this compound for IKZF2 important?

The high selectivity of this compound for IKZF2 is crucial for a favorable safety and efficacy profile. By specifically targeting IKZF2, which is highly expressed in Tregs within the tumor microenvironment, this compound can destabilize these immunosuppressive cells and enhance anti-tumor immunity with potentially fewer immune-related toxicities that might arise from broader systemic Treg depletion or degradation of other essential proteins.[5][9] Sparing closely related transcription factors like IKZF1 and IKZF3, as well as other CRBN neosubstrates like GSPT1 and CK1α, reduces the risk of hematopoietic toxicities and other off-target effects.[6][10]

Troubleshooting and Experimental Guides

Problem: Difficulty confirming the CRBN-dependent degradation of IKZF2 by this compound.

Solution: A CRBN knockout (KO) cell line is the definitive tool to demonstrate the CRBN-dependency of this compound.

Experimental Protocol: Western Blotting for CRBN Dependency

  • Cell Lines: Utilize a human cell line that endogenously expresses IKZF2 (e.g., Jurkat cells) and a corresponding cell line where the CRBN gene has been knocked out using CRISPR/Cas9.

  • Treatment: Treat both the wild-type and CRBN KO Jurkat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 6 hours). Include a DMSO-treated control for both cell lines.

  • Cell Lysis: After treatment, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for IKZF2. As a loading control, also probe with an antibody against a housekeeping protein like β-actin or GAPDH.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Outcome: A dose-dependent decrease in IKZF2 protein levels should be observed in the wild-type cells treated with this compound. In contrast, the CRBN KO cells should show no significant degradation of IKZF2, even at high concentrations of this compound, confirming that its degradative activity is CRBN-dependent.[6][11]

Data Presentation: Selectivity Profile of this compound

The superior selectivity of this compound is evident when comparing its degradation activity on IKZF2 versus other CRBN neosubstrates.

Target ProteinThis compound DC₅₀ (nM)This compound Dₘₐₓ (%)DKY709 DC₅₀ (nM)DKY709 Dₘₐₓ (%)Notes
IKZF2 0.791%1273%This compound is significantly more potent and achieves greater maximal degradation of IKZF2.[1][6]
IKZF1 >10,000<20%--This compound shows minimal degradation of IKZF1.[2][6]
IKZF3 >10,000<20%--This compound shows minimal degradation of IKZF3.[2][6]
GSPT1 >10,000<20%--This compound spares the essential protein GSPT1.[2][6]
CK1α >10,000<20%--This compound avoids degradation of CK1α, reducing potential toxicity.[2][6]
SALL4 >1,00033%4.955%DKY709 shows potent degradation of SALL4, while this compound has very weak activity.[6]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Visualizing the Mechanism and Selectivity of this compound

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow to determine its selectivity.

G cluster_0 This compound Mechanism of Action PVTX405 This compound Ternary This compound:CRBN:IKZF2 Ternary Complex PVTX405->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary IKZF2 IKZF2 (Target Protein) IKZF2->Ternary Ub_IKZF2 Polyubiquitinated IKZF2 Ternary->Ub_IKZF2 Ubiquitination Ub Ubiquitin Ub->Ub_IKZF2 Proteasome Proteasome Ub_IKZF2->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced IKZF2 degradation.

G cluster_1 Workflow for Assessing Selectivity start Treat Cells with This compound lysis Cell Lysis and Protein Quantification start->lysis analysis Protein Analysis lysis->analysis wb Western Blot (IKZF2, IKZF1, IKZF3, etc.) analysis->wb Targeted ms Mass Spectrometry (Global Proteomics) analysis->ms Unbiased facs FACS Analysis (e.g., HiBiT assay) analysis->facs Quantitative result Determine DC₅₀ and Dₘₐₓ for on- and off-targets wb->result ms->result facs->result

Caption: Experimental workflow for determining degrader selectivity.

G cluster_2 Logical Relationship of this compound Selectivity cluster_targets Target Proteins PVTX405 This compound IKZF2 IKZF2 PVTX405->IKZF2 High Potency & Selectivity IKZF1_3 IKZF1/3 PVTX405->IKZF1_3 Minimal Effect Other Other Off-Targets (GSPT1, SALL4, etc.) PVTX405->Other Minimal Effect IMiDs First-Generation (e.g., Lenalidomide) IMiDs->IKZF2 Weak/No Effect IMiDs->IKZF1_3 Primary Targets DKY709 Less Selective Degrader (e.g., DKY709) DKY709->IKZF2 Potent DKY709->Other Significant Degradation

Caption: Comparative selectivity of IKZF2 degraders.

References

Technical Support Center: Optimizing PVTX-405 Dosage for In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PVTX-405 in in vivo tumor models. The information is designed to assist scientists and drug development professionals in effectively designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally bioavailable molecular glue degrader of the transcription factor IKZF2 (Helios).[1][2][3] It functions by inducing the interaction between IKZF2 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IKZF2.[4][5][6] The degradation of IKZF2, which is crucial for the function and stability of regulatory T-cells (Tregs), results in the destabilization of Tregs within the tumor microenvironment.[2][7][8] This reduction in Treg suppressive activity enhances the anti-tumor immune response by increasing the production of inflammatory cytokines like IL-2 and promoting the proliferation of effector T-cells.[2][5][6]

Q2: What is the recommended in vivo model for testing this compound efficacy?

Preclinical studies have successfully demonstrated the efficacy of this compound in the MC38 syngeneic colon adenocarcinoma model.[1][5][7] It is critical to use humanized CRBN mice (e.g., CrbnI391V C57BL/6 mice) for these studies, as mouse CRBN is resistant to the activity of this compound.[9]

Q3: What is a recommended starting dose and administration route for this compound in the MC38 model?

Based on published preclinical data, a starting dose of 30 mg/kg administered once daily via oral gavage has been shown to significantly inhibit tumor growth as a single agent.[1][3][7] This regimen has also demonstrated synergistic anti-cancer efficacy when used in combination with immune checkpoint inhibitors such as anti-PD1 or anti-LAG3 antibodies.[1][5][7]

Q4: How should this compound be formulated for oral gavage?

While a specific, publicly validated vehicle for this compound is not detailed in the available literature, a common formulation for hydrophobic small molecules for oral gavage in mice can be adapted. A recommended starting point is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in sterile saline or a multi-component vehicle of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the formulation is a homogenous suspension to guarantee accurate dosing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant tumor growth inhibition Incorrect mouse strain: Standard C57BL/6 mice have a CRBN protein that is not recognized by this compound.Action: Ensure the use of humanized CRBN mice (e.g., CrbnI391V C57BL/6).[9]
Suboptimal dosing or formulation: The compound may not be reaching effective concentrations in the tumor.Action: Verify the accuracy of the dose calculation and administration volume. Ensure the oral gavage formulation is a homogenous suspension; vortex vigorously before each administration. Consider a dose-response study to determine the optimal dose for your specific experimental conditions.
Tumor model resistance: The chosen tumor model may be inherently resistant to immune modulation.Action: Confirm the immunogenicity of your MC38 cell line. Consider testing this compound in combination with immune checkpoint inhibitors like anti-PD1 or anti-LAG3, as this has shown synergistic effects.[1][5][7]
High variability in tumor growth within treatment groups Inconsistent tumor cell implantation: Variation in the number of viable cells or injection technique.Action: Standardize the tumor cell implantation protocol. Ensure a consistent number of viable cells is injected subcutaneously and that the injection depth is uniform across all animals.
Inaccurate dosing: Non-homogenous drug formulation or imprecise administration.Action: Ensure the drug formulation is well-suspended before each gavage. Use calibrated equipment for accurate volume administration.
Signs of toxicity (e.g., weight loss, lethargy) Dose is too high: The administered dose may be approaching the maximum tolerated dose.Action: Reduce the dose of this compound. Monitor animal weight and health daily. If toxicity persists, consider a less frequent dosing schedule. Preclinical safety data for this compound suggests a good safety profile, but individual experimental conditions can vary.[10]
Vehicle toxicity: The formulation vehicle may be causing adverse effects.Action: Run a vehicle-only control group to assess any toxicity associated with the formulation itself. If the vehicle is toxic, consider alternative formulations.
Difficulty with oral gavage procedure Animal stress: Improper handling and restraint can lead to stress, which can impact experimental outcomes.Action: Ensure personnel are properly trained in animal handling and oral gavage techniques. Acclimate the mice to handling for a few days before the start of the experiment.[10]
Gavage needle injury: Incorrect needle size or insertion technique can cause esophageal or stomach injury.Action: Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse. Ensure gentle and proper insertion of the needle into the esophagus.

Data Summary

In Vitro Potency of this compound
Parameter Value Cell Line Reference
DC50 (IKZF2 degradation)0.7 nMJurkat[1][2]
Dmax (IKZF2 degradation)91%Jurkat[1][2]
hERG Inhibition IC5048 µMN/A[1]
In Vivo Efficacy of this compound in MC38 Syngeneic Model
Treatment Group Dose & Schedule Tumor Model Key Findings Reference
This compound Monotherapy30 mg/kg, p.o., dailyMC38 in CrbnI391V C57BL/6 miceSignificantly inhibits tumor growth.[1][7]
This compound + anti-PD130 mg/kg, p.o., dailyMC38 in CrbnI391V C57BL/6 miceGreater synergistic anti-cancer efficacy and improved animal survival compared to anti-PD1 alone.[5][7]
This compound + anti-LAG330 mg/kg, p.o., dailyMC38 in CrbnI391V C57BL/6 miceGreater synergistic anti-cancer efficacy and improved animal survival compared to anti-LAG3 alone.[5][7]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage (0.5% CMC-Na with 0.1% Tween-80)
  • Calculate Required Amounts: Determine the total volume of formulation needed for the study and calculate the required mass of this compound, Sodium Carboxymethylcellulose (CMC-Na), and Tween-80.

  • Prepare the Vehicle: a. In a sterile container, add 0.5 g of CMC-Na to approximately 90 mL of sterile saline. b. Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. c. Add 0.1 mL of Tween-80 and mix thoroughly. d. Adjust the final volume to 100 mL with sterile saline.

  • Prepare the Suspension: a. Weigh the calculated amount of this compound powder into a sterile vessel. b. Add a small volume of the prepared vehicle to the this compound powder to create a paste. c. Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.

  • Storage and Use: Store the suspension at 2-8°C, protected from light. Before each use, allow it to reach room temperature and vortex vigorously to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in MC38 Syngeneic Model
  • Animal Model: Use female humanized CRBN (CrbnI391V) C57BL/6 mice, 6-8 weeks old.

  • Cell Culture: Culture MC38 colon adenocarcinoma cells in appropriate media until they reach 80-90% confluency.

  • Tumor Implantation: a. Harvest and wash the MC38 cells, then resuspend them in sterile PBS or saline at a concentration of 5 x 10^6 cells per 100 µL. b. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: a. Begin monitoring tumor growth 3-5 days after implantation. b. Measure tumor dimensions using digital calipers at least twice a week. c. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: a. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 30 mg/kg). b. Administer this compound or vehicle daily via oral gavage.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³) or for a specified duration (e.g., 21 days). Monitor animal weight and overall health throughout the study.

Visualizations

PVTX_405_Mechanism_of_Action cluster_cell Tumor Microenvironment PVTX_405 This compound Ternary_Complex This compound : CRBN : IKZF2 Ternary Complex PVTX_405->Ternary_Complex Binds to CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex IKZF2 IKZF2 (Helios) IKZF2->Ternary_Complex Treg Regulatory T-cell (Treg) IKZF2->Treg Maintains function Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome IKZF2_Degradation IKZF2 Degradation Proteasome->IKZF2_Degradation IKZF2_Degradation->Treg Destabilizes Teff Effector T-cell (Teff) Treg->Teff Suppresses Tumor_Cell Tumor Cell Treg->Tumor_Cell Promotes Survival Teff->Tumor_Cell Kills PVTX_405_In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. MC38 Cell Culture Implantation 3. Tumor Implantation (5x10^6 cells in CrbnI391V mice) Cell_Culture->Implantation Formulation 2. This compound Formulation Dosing 6. Daily Oral Gavage (e.g., 30 mg/kg this compound) Formulation->Dosing Monitoring1 4. Tumor Growth Monitoring Implantation->Monitoring1 Randomization 5. Randomization (Tumor Volume ~100-150 mm³) Monitoring1->Randomization Randomization->Dosing Monitoring2 7. Continued Monitoring (Tumor Volume & Animal Weight) Dosing->Monitoring2 Endpoint 8. Endpoint Determination Monitoring2->Endpoint Data_Analysis 9. Data Analysis Endpoint->Data_Analysis Troubleshooting_Logic Start Start: No Significant Tumor Growth Inhibition Check_Mouse_Strain Is the correct mouse strain being used? (Humanized CRBN) Start->Check_Mouse_Strain Correct_Strain Yes Check_Mouse_Strain->Correct_Strain Incorrect_Strain No Check_Mouse_Strain->Incorrect_Strain Use_Correct_Strain Action: Use Humanized CRBN mice (e.g., CrbnI391V) Check_Mouse_Strain->Use_Correct_Strain No Check_Formulation Is the formulation homogenous and the dosing accurate? Check_Mouse_Strain->Check_Formulation Yes Improve_Formulation Action: Ensure homogenous suspension. Verify dose calculations. Check_Formulation->Improve_Formulation No Consider_Resistance Consider tumor model resistance or need for combination therapy. Check_Formulation->Consider_Resistance Yes Correct_Formulation Yes Incorrect_Formulation No

References

Technical Support Center: Confirming CRBN-Dependent Degradation of IKZF2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the Cereblon (CRBN)-dependent degradation of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of CRBN-dependent IKZF2 degradation?

A1: CRBN-dependent degradation of IKZF2 is facilitated by "molecular glue" degraders. These small molecules, which can be derivatives of thalidomide (B1683933) or other novel compounds, induce proximity between the E3 ubiquitin ligase substrate receptor CRBN and IKZF2.[1][2][3][4] This induced proximity leads to the polyubiquitination of IKZF2 by the CRL4-CRBN E3 ubiquitin ligase complex, marking it for subsequent degradation by the 26S proteasome.[5][6][7][8][9]

Q2: How do molecular glue degraders achieve selectivity for IKZF2?

A2: The selectivity of molecular glue degraders for IKZF2 over other Ikaros family members, such as IKZF1 and IKZF3, is often determined by subtle differences in the amino acid sequences of their zinc finger domains.[10][11][12] For instance, a single amino acid difference in the second zinc finger of IKZF2 (a histidine instead of a glutamine found in IKZF1/3) can be exploited by specifically designed degraders to favor the formation of the CRBN-degrader-IKZF2 ternary complex.[12][13][14][15]

Q3: What are the essential control experiments to confirm CRBN-dependent degradation?

A3: To rigorously confirm CRBN-dependent degradation, the following controls are crucial:

  • CRBN Knockout/Knockdown: Demonstrating that the degradation of IKZF2 does not occur in cells lacking CRBN is a key validation step.

  • Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor, such as MG132 or bortezomib, should rescue the degradation of IKZF2, confirming the involvement of the proteasome.[16][17][18]

  • Inactive Epimer/Analog Control: Using a structurally similar but inactive version of the degrader that does not induce the ternary complex formation can help to rule out off-target effects.

  • Time-Course and Dose-Response Experiments: These experiments are essential to characterize the kinetics and potency of the degrader.

Troubleshooting Guides

Problem 1: No degradation of IKZF2 is observed after treatment with the molecular glue degrader.
Possible Cause Troubleshooting Step
Low Compound Potency or Stability Verify the concentration and integrity of your degrader. Perform a dose-response experiment with a wider concentration range.
Incorrect Cell Line Ensure the chosen cell line expresses sufficient levels of both CRBN and IKZF2.[14]
Suboptimal Treatment Duration Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal time point for IKZF2 degradation.
Poor Cell Permeability If possible, use a more cell-permeable analog of the degrader or increase the incubation time.
Experimental Artifact Confirm the specificity of your IKZF2 antibody via western blot using positive and negative controls.[19][20]
Problem 2: IKZF2 is degraded, but it's unclear if it's CRBN-dependent.
Possible Cause Troubleshooting Step
Off-Target Effects of the Degrader Perform the degradation experiment in CRBN knockout or knockdown cells. The degradation should be abolished in the absence of CRBN.
Alternative Degradation Pathway Use a CRBN antagonist in conjunction with your degrader. If degradation is CRBN-dependent, the antagonist should block the effect.
Non-Specific Protein Degradation Assess the levels of other unrelated proteins to ensure the degrader is not causing general proteotoxicity. A proteomics approach can provide a broader view of selectivity.[14]
Problem 3: Difficulty in detecting the ubiquitination of IKZF2.
Possible Cause Troubleshooting Step
Low Levels of Ubiquitinated IKZF2 Enrich for ubiquitinated proteins using techniques like immunoprecipitation of tagged ubiquitin (e.g., His-Ub or HA-Ub) followed by western blotting for IKZF2.[21][22][23]
Rapid Deubiquitination Include deubiquitinase (DUB) inhibitors in your lysis buffer to preserve the ubiquitinated state of IKZF2.
Inefficient Immunoprecipitation Optimize your immunoprecipitation protocol, including antibody concentration and incubation times. Ensure your lysis buffer is compatible with preserving protein-protein interactions.

Experimental Protocols

Protocol 1: Western Blot Analysis of IKZF2 Degradation
  • Cell Treatment: Plate your cells of interest (e.g., Jurkat cells) at an appropriate density. Treat the cells with varying concentrations of the IKZF2 degrader or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 16-20 hours).[14]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against IKZF2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
  • Cell Treatment: Treat cells expressing endogenous or tagged CRBN and IKZF2 with the degrader or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN (or the tag) overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting for the presence of IKZF2.

Protocol 3: In Vivo Ubiquitination Assay
  • Transfection: Co-transfect cells with plasmids expressing tagged IKZF2 and tagged ubiquitin (e.g., HA-Ub).

  • Cell Treatment: Treat the transfected cells with the IKZF2 degrader and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated IKZF2.

  • Denaturing Lysis: Lyse the cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.

  • Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the tagged IKZF2.

  • Western Blot: Analyze the immunoprecipitated samples by western blotting using an antibody against the ubiquitin tag (e.g., anti-HA). A ladder of high-molecular-weight bands will indicate polyubiquitination.[21][24]

Data Presentation

Table 1: Example Degradation Data for an IKZF2 Degrader (e.g., DKY709)

Cell LineTreatmentIKZF2 Level (% of Control)IKZF1 Level (% of Control)
JurkatVehicle100%100%
JurkatDKY709 (10 nM)31%100%
JurkatDKY709 (100 nM)5%98%
CRBN KO JurkatDKY709 (100 nM)95%97%

Data is hypothetical and for illustrative purposes.

Table 2: Quantitative Proteomics Summary

ProteinLog2 Fold Change (Degrader vs. Vehicle)p-value
IKZF2 -4.5 <0.001
IKZF1-0.1>0.05
IKZF3-0.2>0.05
CRBN0.05>0.05

Data is hypothetical and for illustrative purposes, showing high selectivity for IKZF2.[14]

Visualizations

CRBN_IKZF2_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation Degrader Molecular Glue Degrader CRBN CRBN Degrader->CRBN Binds CRBN_Degrader CRBN-Degrader Complex IKZF2 IKZF2 (Helios) Ternary_Complex CRBN-Degrader-IKZF2 (Ternary Complex) IKZF2->Ternary_Complex Ub Ubiquitin Ub_IKZF2 Polyubiquitinated IKZF2 Ub->Ub_IKZF2 Adds Proteasome 26S Proteasome Degraded_IKZF2 Degraded Peptides Proteasome->Degraded_IKZF2 Degrades CRBN_Degrader->Ternary_Complex Recruits Ternary_Complex->Ub_IKZF2 E3 Ligase Activity Ub_IKZF2->Proteasome Recognized by

Caption: CRBN-mediated degradation pathway of IKZF2.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Confirming Mechanism cluster_2 Demonstrating Molecular Events A1 Treat cells with IKZF2 degrader A2 Western Blot for IKZF2 A1->A2 A3 IKZF2 Degradation Observed? A2->A3 B1 CRBN Dependence A3->B1 Yes A3->B1 A_Troubleshoot Troubleshoot: - Dose/Time - Cell Line - Reagents A3->A_Troubleshoot No B1_exp Use CRBN KO cells Degradation blocked? B1->B1_exp B2 Proteasome Dependence B2_exp Use Proteasome Inhibitor Degradation rescued? B2->B2_exp B1_exp->B2 Yes C1 Ternary Complex Formation B2_exp->C1 Yes C1_exp Co-IP of CRBN and IKZF2 C1->C1_exp C2 IKZF2 Ubiquitination C2_exp In vivo Ubiquitination Assay C2->C2_exp C1_exp->C2 Conclusion CRBN-dependent degradation of IKZF2 confirmed C2_exp->Conclusion

Caption: Experimental workflow to confirm CRBN-dependent IKZF2 degradation.

References

Troubleshooting Inconsistent Results in PVTX-405 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with PVTX-405, a potent and selective IKZF2 molecular glue degrader.[1][2][3] By understanding the potential sources of variability, users can achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a molecular glue to induce the degradation of the transcription factor IKZF2 (Helios).[1][3] It functions by forming a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and IKZF2, leading to the ubiquitination and subsequent proteasomal degradation of IKZF2.[1][4] This degradation enhances anti-tumor immune responses by increasing the production of inflammatory cytokines like IL-2 and reducing the suppressive activity of regulatory T cells (Tregs).[3][4]

Q2: What are the typical in vitro and in vivo effects of this compound?

A2: In vitro, this compound leads to potent and selective degradation of IKZF2 in various cell lines, with a reported DC50 of 0.7 nM and a maximum degradation (Dmax) of 91%.[2][3][5] This results in increased IL-2 secretion and enhanced T effector cell proliferation.[3][4] In vivo, oral administration of this compound has been shown to delay tumor growth in syngeneic mouse models and works synergistically with immune checkpoint inhibitors.[2][4]

Q3: My this compound-treated cells show high variability in IKZF2 degradation between experiments. What are the potential causes?

A3: Inconsistent IKZF2 degradation can stem from several factors:

  • Cell Health and Passage Number: The physiological state of your cells is critical. High passage numbers can lead to phenotypic drift and altered cellular responses.[6] Ensure you are using cells within a consistent and low passage range.

  • Cell Density: The density of cells at the time of treatment can affect their responsiveness.[7] Standardize your cell seeding density for all experiments.

  • Reagent Consistency: Ensure the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. Avoid repeated freeze-thaw cycles of the compound and other critical reagents.

  • Treatment Time: The kinetics of IKZF2 degradation should be considered. Ensure that the treatment duration is consistent across all experiments.

Q4: I am not observing the expected increase in IL-2 production after this compound treatment. What should I check?

A4: Several factors could contribute to this:

  • Suboptimal this compound Concentration: Ensure you are using a concentration of this compound that is sufficient to induce IKZF2 degradation in your specific cell type. A dose-response experiment is recommended to determine the optimal concentration.

  • Cell Activation Status: The increase in IL-2 production is often dependent on T-cell activation. Ensure that your experimental protocol includes appropriate stimulation, for example, with anti-CD3/CD28 beads.[4]

  • Assay Sensitivity: The method used to detect IL-2 (e.g., ELISA, flow cytometry) may not be sensitive enough to detect small changes. Verify the sensitivity and dynamic range of your assay.

  • IKZF2 Degradation Confirmation: Confirm that IKZF2 is being degraded in your experimental setup using a reliable method like Western blotting or a targeted proteomics approach.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays

Symptoms: Inconsistent IC50 values or significant well-to-well and plate-to-plate variability in cell viability or proliferation assays after this compound treatment.

Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding Calibrate pipettes and use a consistent seeding protocol. Allow cells to adhere and stabilize before treatment.Uneven cell distribution is a major source of variability in plate-based assays.
Edge Effects Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.Evaporation from outer wells can concentrate media components and affect cell growth.
Mycoplasma Contamination Routinely test cell cultures for mycoplasma contamination.Mycoplasma can alter cellular metabolism and response to treatment, leading to unreliable results.[7]
Reagent Preparation Prepare fresh dilutions of this compound from a validated stock for each experiment. Ensure thorough mixing.Compound degradation or inaccurate dilutions can lead to inconsistent effective concentrations.
Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in the incubator.Fluctuations in environmental conditions can impact cell health and growth rates.[8][9]
Issue 2: Inconsistent IKZF2 Degradation in Western Blots

Symptoms: Variable levels of IKZF2 protein detected across replicate samples or experiments.

Potential Cause Troubleshooting Step Rationale
Uneven Protein Loading Perform a total protein quantification (e.g., BCA assay) and normalize loading amounts. Use a reliable loading control (e.g., GAPDH, β-actin).Accurate protein loading is essential for comparing protein levels between samples.
Inefficient Protein Extraction Optimize the lysis buffer and protocol to ensure complete cell lysis and protein solubilization.Incomplete lysis can result in a non-representative protein sample.
Antibody Performance Validate the primary antibody for specificity and use it at the recommended dilution. Use a fresh dilution of the antibody for each experiment.Antibody affinity and stability can affect the strength and consistency of the signal.
Transfer Inefficiency Optimize the Western blot transfer conditions (voltage, time) for your specific protein and gel system.Incomplete transfer of proteins from the gel to the membrane will lead to inaccurate quantification.
Inconsistent Treatment and Harvest Standardize the timing of this compound treatment and cell harvesting.The kinetics of protein degradation can be rapid, and timing variations can lead to different results.

Experimental Protocols

Protocol 1: In Vitro IKZF2 Degradation Assay
  • Cell Seeding: Plate Jurkat cells at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

  • Cell Treatment: Add the diluted this compound or vehicle control (DMSO) to the cell cultures. Incubate for the desired time points (e.g., 4, 8, 24 hours) at 37°C and 5% CO2.

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against IKZF2 overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control.

Protocol 2: IL-2 Secretion Assay
  • Cell Culture: Culture Jurkat cells as described in Protocol 1.

  • Cell Activation and Treatment:

    • Resuspend Jurkat cells at 1 x 10^6 cells/mL.

    • Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio to activate the cells.

    • Immediately add the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the cell suspension to pellet the cells and beads. Collect the supernatant.

  • ELISA:

    • Coat a 96-well plate with a capture antibody against human IL-2 overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer.

    • Add the collected supernatants and a standard curve of recombinant IL-2 to the plate. Incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody against human IL-2. Incubate for 1 hour.

    • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

    • Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm and calculate the IL-2 concentration based on the standard curve.

Visualizations

PVTX405_Mechanism_of_Action cluster_cell Cell PVTX405 This compound Ternary_Complex Ternary Complex (CRBN-PVTX405-IKZF2) PVTX405->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex IKZF2 IKZF2 (Helios) IKZF2->Ternary_Complex Ub_IKZF2 Ubiquitinated IKZF2 Ternary_Complex->Ub_IKZF2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_IKZF2->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound as a molecular glue degrader of IKZF2.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Reagent Quality (this compound, Antibodies, Media) start->check_reagents check_cells Assess Cell Health (Passage #, Contamination, Density) start->check_cells check_protocol Review Experimental Protocol (Timing, Concentrations, Technique) start->check_protocol check_instrumentation Calibrate Instrumentation (Pipettes, Plate Reader, etc.) start->check_instrumentation standardize Standardize Protocol and Re-run check_reagents->standardize check_cells->standardize check_protocol->standardize check_instrumentation->standardize analyze Analyze Data standardize->analyze consistent Consistent Results analyze->consistent Yes inconsistent Still Inconsistent analyze->inconsistent No consult Consult Technical Support inconsistent->consult

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Enhancing the potency of PVTX-405 in solid tumor models

Author: BenchChem Technical Support Team. Date: December 2025

PVTX-405 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for enhancing the potency of this compound in solid tumor models.

Disclaimer: this compound is a fictional investigational agent. The following data and protocols are based on the established mechanism of selective MEK1/2 inhibitors, which target the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream kinase. This leads to the suppression of the MAPK/ERK signaling cascade, which is frequently hyperactivated in many solid tumors, thereby inhibiting tumor cell proliferation, survival, and differentiation.

Q2: Which tumor models are most likely to be sensitive to this compound?

A2: Solid tumors with activating mutations in upstream components of the MAPK/ERK pathway, such as BRAF (e.g., V600E) or RAS (e.g., KRAS, NRAS), are predicted to be most sensitive to this compound. We recommend screening a panel of cell lines to determine the IC50 values empirically.

Q3: How should I prepare and store this compound for in vitro and in vivo studies?

A3: For in vitro studies, prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80. The formulation should be prepared fresh daily.

Q4: What is the recommended dosing schedule for in vivo xenograft studies?

A4: The optimal dosing schedule should be determined through a pilot dose-range finding study. However, a common starting point for MEK inhibitors is once-daily (QD) or twice-daily (BID) oral gavage. Efficacy is often correlated with sustained target inhibition over the dosing period.

Troubleshooting Guides

Problem 1: Observed in vitro potency (IC50) is lower than expected in sensitive cell lines.

Possible Cause Recommended Solution
Compound Degradation Prepare a fresh aliquot of this compound from a new DMSO stock. Verify the concentration and purity of the stock solution.
Suboptimal Assay Conditions Ensure the cell seeding density is appropriate and that cells are in the logarithmic growth phase. Optimize the assay duration; for cytostatic agents, a 72-hour incubation is standard.
High Serum Concentration High serum levels can contain growth factors that activate parallel signaling pathways, reducing dependency on the MAPK pathway. Try reducing the serum concentration in your culture medium to 2-5%.
Cell Line Authenticity Confirm the identity of your cell line via short tandem repeat (STR) profiling. Misidentified or contaminated cell lines can lead to inconsistent results.

Problem 2: Limited or no in vivo tumor growth inhibition despite demonstrated in vitro potency.

Possible Cause Recommended Solution
Poor Pharmacokinetics (PK) Conduct a PK study to measure plasma and tumor concentrations of this compound. If exposure is low, consider optimizing the vehicle formulation or increasing the dose/frequency.
Inadequate Target Engagement Perform a pharmacodynamic (PD) study. Collect tumor samples at various time points post-dosing and measure the levels of phosphorylated ERK (p-ERK) via western blot or immunohistochemistry (IHC). Aim for >80% sustained inhibition of p-ERK.
Acquired Resistance The tumor may have developed resistance. This can occur through amplification of the target, mutations in downstream effectors, or activation of bypass signaling pathways (e.g., PI3K/AKT).
Tumor Microenvironment The tumor microenvironment can confer resistance. Consider co-culturing tumor cells with fibroblasts or immune cells in vitro to better model the in vivo context.

Problem 3: Development of resistance to this compound during long-term treatment.

Possible Cause Recommended Solution
Reactivation of MAPK Pathway Resistance can emerge from mutations in MEK that prevent drug binding or through feedback activation of upstream components.
Activation of Bypass Pathways A common mechanism is the activation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway.
Drug Combination Strategy To overcome or prevent resistance, combine this compound with an inhibitor of a bypass pathway. A combination with a PI3K or AKT inhibitor is a rational approach to test for synergistic effects.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Across Solid Tumor Cell Lines

Cell LineCancer TypeKey MutationIC50 (nM)
A375MelanomaBRAF V600E5.2
HT-29ColorectalBRAF V600E8.1
HCT116ColorectalKRAS G13D25.6
Panc-1PancreaticKRAS G12D150.4
MCF7BreastPIK3CA E545K>1000

Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)p-ERK Inhibition (%)
VehicleQD00
This compound (10 mg/kg)QD6585
This compound (25 mg/kg)QD92>95

Table 3: Synergistic Activity of this compound with a PI3K Inhibitor (PI3Ki)

Cell LineCombinationCombination Index (CI)*
HCT116This compound + PI3Ki0.45
Panc-1This compound + PI3Ki0.38
A375This compound + PI3Ki0.95
CI < 0.9 indicates synergy, CI 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Add the diluted compound to the cells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for p-ERK Inhibition

  • Cell Treatment & Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.

Visualizations

PVTX_405_Mechanism_of_Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation PVTX405 This compound PVTX405->MEK

Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Cell Line Screening (IC50 Determination) B 2. Target Engagement (Western Blot for p-ERK) A->B C 3. Synergy Screening (Combination with other agents) B->C D 4. Pharmacokinetic (PK) Study C->D E 5. Pharmacodynamic (PD) Study (p-ERK in tumors) D->E F 6. Xenograft Efficacy Study E->F

Caption: Workflow for evaluating the potency of this compound.

Troubleshooting_Guide Start Low In Vivo Efficacy Observed CheckPK Was adequate drug exposure confirmed in plasma and tumor (PK study)? Start->CheckPK CheckPD Was target (p-ERK) significantly inhibited in the tumor (PD study)? CheckPK->CheckPD Yes OptimizeDose Action: Optimize dose, frequency, or formulation. CheckPK->OptimizeDose No CheckPD->OptimizeDose No Resistance Conclusion: Intrinsic or acquired resistance is likely. CheckPD->Resistance Yes InvestigateResistance Action: Investigate resistance mechanisms (e.g., bypass pathways like PI3K/AKT). Resistance->InvestigateResistance

Caption: Decision tree for troubleshooting poor in vivo efficacy.

Overcoming solubility issues with PVTX-405 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

PVTX-405 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive support for overcoming solubility challenges associated with the novel kinase inhibitor, this compound. Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: The primary recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is a lipophilic molecule with poor aqueous solubility, and DMSO is highly effective at dissolving it for high-concentration stock solutions.[2][3]

Q2: What is the maximum concentration of this compound I can dissolve in DMSO? A2: The solubility of this compound in anhydrous DMSO at 25°C is approximately 50 mM. Attempting to create solutions above this concentration may lead to incomplete dissolution. Gentle warming to 37°C can aid in dissolving the compound.[1][4]

Q3: My this compound powder is not dissolving completely in DMSO. What should I do? A3: First, ensure you are using fresh, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce solubility.[4] If the compound remains undissolved, try gentle warming (37°C) and vortexing or sonication for 5-10 minutes.[1] If issues persist, you may be exceeding the solubility limit; try preparing a more dilute stock solution.[4]

Q4: Can I store this compound in an aqueous solution or diluted in cell culture media? A4: No, it is not recommended to store this compound in aqueous solutions for any extended period.[5] Due to its low aqueous solubility, the compound will likely precipitate over time. Working solutions in cell culture media should be prepared fresh from a DMSO stock immediately before each experiment.[5]

Q5: What is the maximum final concentration of DMSO that is safe for most cell lines? A5: To minimize solvent-induced toxicity, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally at or below 0.1%.[2][6] It is crucial to include a vehicle control (media containing the same final concentration of DMSO without this compound) in all experiments.[2]

Troubleshooting Guide

Q: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous cell culture medium. What went wrong and how can I fix it?

A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly transferred to an aqueous environment where its solubility is poor.[3] The abrupt change in solvent polarity causes the compound to precipitate.[3]

Troubleshooting Steps:

  • Check Final Concentration: Your target concentration in the media may exceed the aqueous solubility limit of this compound. Refer to the solubility data table below and consider performing a solubility test in your specific medium to determine the maximum usable concentration.[7]

  • Optimize Dilution Technique: Avoid adding a small volume of highly concentrated stock directly into a large volume of media.[5] This creates a localized area of high concentration, promoting precipitation. Instead, perform serial dilutions. A recommended method is to first make an intermediate dilution of the DMSO stock in serum-free media before adding it to your final, serum-containing culture medium.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.[7] Solubility is often temperature-dependent, and adding the compound to cold media can encourage precipitation.[1]

  • Mix During Addition: Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently vortexing or swirling.[5] This ensures rapid and even dispersion, preventing localized supersaturation.

  • Reduce Serum Concentration: If your cell line can tolerate it, consider temporarily reducing the serum concentration (e.g., from 10% to 5% FBS). High concentrations of proteins in serum can sometimes interact with small molecules and contribute to precipitation.[5]

A visual guide for troubleshooting this specific issue is provided in the diagram below.

G Start Compound Precipitated in Aqueous Media Check_Conc Is the final concentration above the known aqueous solubility limit? Start->Check_Conc Lower_Conc Lower the final concentration and repeat the experiment. Check_Conc->Lower_Conc Yes Check_Dilution How was the dilution performed? Check_Conc->Check_Dilution No Lower_Conc->Start Re-evaluate Direct_Dilution Directly adding concentrated DMSO stock to media. Check_Dilution->Direct_Dilution Direct Check_Temp Was the media pre-warmed to 37°C? Check_Dilution->Check_Temp Serial Serial_Dilution Use a serial or intermediate dilution method. Direct_Dilution->Serial_Dilution Serial_Dilution->Check_Temp Warm_Media Pre-warm media to 37°C before adding the compound. Check_Temp->Warm_Media No Check_Mixing Was the solution mixed during compound addition? Check_Temp->Check_Mixing Yes Warm_Media->Check_Mixing Mix_Solution Add stock dropwise while gently vortexing or swirling. Check_Mixing->Mix_Solution No Success Solution is clear. Proceed with experiment. Check_Mixing->Success Yes Mix_Solution->Success

Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

This table summarizes the solubility of this compound in various solvents at two different temperatures. This data is crucial for preparing stock solutions and understanding the compound's behavior.

SolventTemperatureMax Concentration (mM)AppearanceNotes
DMSO 25°C50Clear SolutionRecommended for primary stock solutions.[2]
37°C> 75Clear SolutionGentle warming can increase solubility.[1]
Ethanol (100%) 25°C10Clear SolutionAlternative solvent, but less effective than DMSO.
PBS (pH 7.4) 25°C< 0.005SuspensionPractically insoluble in aqueous buffers.
Cell Culture Media + 10% FBS 37°C0.01Clear SolutionMaximum recommended working concentration.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound powder (FW: 450.5 g/mol )

  • Anhydrous, high-purity DMSO[1]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:

    • Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 22.53 mg

  • Weighing: Carefully weigh out 22.53 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes.[4]

  • Aid Dissolution (if needed): If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it in a 37°C water bath, followed by vortexing.[1][4]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[1]

G Start Start: Prepare 50 mM Stock Calculate 1. Calculate Mass (22.53 mg for 1 mL) Start->Calculate Weigh 2. Weigh this compound Calculate->Weigh Add_DMSO 3. Add 1 mL Anhydrous DMSO Weigh->Add_DMSO Vortex 4. Vortex 1-2 minutes Add_DMSO->Vortex Check_Sol Fully Dissolved? Vortex->Check_Sol Heat_Sonicate 5. Warm (37°C) or Sonicate Check_Sol->Heat_Sonicate No Aliquot 6. Aliquot into Single-Use Tubes Check_Sol->Aliquot Yes Heat_Sonicate->Vortex Store 7. Store at -20°C or -80°C Aliquot->Store

Workflow for preparing a this compound DMSO stock solution.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Objective: To dilute the DMSO stock solution into cell culture medium while avoiding precipitation, resulting in a ready-to-use solution for cell-based assays.

Materials:

  • 50 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Recommended):

    • Prepare a 1:100 intermediate dilution by adding 2 µL of the 50 mM DMSO stock to 198 µL of pre-warmed, serum-free medium. Mix well. This creates a 500 µM solution in 1% DMSO.

  • Final Dilution:

    • Add 20 µL of the 500 µM intermediate solution to 980 µL of your final, pre-warmed, serum-containing cell culture medium.

    • This results in a final concentration of 10 µM this compound .

    • The final DMSO concentration will be 0.02% , which is well below the toxicity limit for most cell lines.

  • Mixing: Mix gently by pipetting up and down or inverting the tube. Do not vortex vigorously, as this can damage proteins in the serum.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to prevent potential precipitation over time.[5]

Signaling Pathway Visualization

This compound is a potent inhibitor of the hypothetical Kinase Signaling Cascade (KSC) , which plays a crucial role in cell proliferation. The diagram below illustrates the mechanism of action.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KSC1 KSC-1 Receptor->KSC1 KSC2 KSC-2 KSC1->KSC2 KSC3 KSC-3 (Target Kinase) KSC2->KSC3 TF Transcription Factor KSC3->TF Proliferation Cell Proliferation TF->Proliferation PVTX This compound PVTX->KSC3

This compound inhibits KSC-3, blocking cell proliferation.

References

Validation & Comparative

The Selective Advantage: A Comparative Analysis of PVTX-405's Off-Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target profile of a therapeutic candidate is paramount. This guide provides a detailed comparison of the off-target effects of PVTX-405, a novel molecular glue degrader, with other prominent molecular glues. By presenting quantitative data, experimental methodologies, and pathway visualizations, this document aims to offer a clear and objective assessment of this compound's selectivity.

In the landscape of targeted protein degradation, molecular glues have emerged as a powerful modality for eliminating disease-causing proteins previously considered "undruggable."[1] These small molecules function by inducing or stabilizing interactions between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] However, a critical challenge in the development of molecular glues is ensuring their specificity and minimizing off-target degradation, which can lead to unforeseen toxicities.[3]

This compound is a potent and selective molecular glue degrader of the transcription factor IKZF2 (Helios), a key regulator of immune cell function, making it a promising candidate for cancer immunotherapy.[4][5] This guide delves into the comparative off-target profiles of this compound and other notable molecular glues, including the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, as well as the clinical-stage degraders DKY709, CC-90009, and CC-92480.

Quantitative Comparison of Off-Target Profiles

The following tables summarize the available quantitative data on the degradation potency and off-target effects of this compound and other selected molecular glues. This data has been compiled from various public domain sources. It is important to note that direct head-to-head, comprehensive proteomic comparisons across all these compounds under identical experimental conditions are not extensively available in the public literature.

Compound Primary Target On-Target DC50 (nM) On-Target Dmax (%) Key Off-Targets Avoided Known Off-Targets hERG IC50 (µM) Reference
This compound IKZF20.791IKZF1, IKZF3, GSPT1, CK1αNot specified in detail48[5]
DKY709 IKZF2453IKZF1, IKZF3IKZF4 (DC50: 13 nM), SALL4 (DC50: 2 nM)~9.6 (inferred)[6][7]
Thalidomide MultipleNot specifiedNot specifiedNot applicableIKZF1, IKZF3, SALL4, various Zinc-finger proteinsNot specified[8]
Lenalidomide IKZF1/3Not specifiedNot specifiedNot applicableIKZF1, IKZF3, CK1α, GSPT1Not specified[8]
Pomalidomide IKZF1/3Not specifiedNot specifiedNot applicableIKZF1, IKZF3, ZFP91, other Zinc-finger proteinsNot specified[3][9]
CC-90009 GSPT1Not specifiedNot specifiedIKZF1, IKZF3, CK1αHighly selective for GSPT1Not specified[3][9]
CC-92480 IKZF1/3Potent (nM range)Not specifiedNot applicableIkaros and Aiolos (IKZF1/3)Not specified[10]

Experimental Protocols

The assessment of on- and off-target effects of molecular glues relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments frequently cited in the characterization of these compounds.

Global Proteomics Analysis using Tandem Mass Tag (TMT) Mass Spectrometry

This method provides a comprehensive and quantitative view of the entire proteome, allowing for the unbiased identification of proteins that are degraded upon treatment with a molecular glue.

  • Cell Culture and Treatment: Human cell lines relevant to the target biology (e.g., Jurkat cells for IKZF2) are cultured to a sufficient density. Cells are then treated with the molecular glue at various concentrations and for different durations, alongside a vehicle control (e.g., DMSO).

  • Protein Extraction and Digestion: Following treatment, cells are harvested, and proteins are extracted using lysis buffers containing protease and phosphatase inhibitors. Protein concentration is determined, and equal amounts of protein from each sample are subjected to in-solution digestion, typically with trypsin, to generate peptides.

  • Tandem Mass Tag (TMT) Labeling: Peptides from each sample are chemically labeled with one of the isobaric TMT reagents. These reagents have the same total mass but differ in the mass of their reporter ions, which are released during fragmentation in the mass spectrometer. This allows for the multiplexing of several samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments peptide ions, and the resulting spectra contain information about the peptide sequence and the relative abundance of the reporter ions from each sample.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify peptides and, consequently, the corresponding proteins. The relative abundance of each protein across the different treatment conditions is determined by comparing the intensities of the TMT reporter ions. Proteins showing a significant decrease in abundance in the drug-treated samples compared to the control are identified as potential off-targets.

Western Blotting

Western blotting is a targeted approach used to validate the degradation of specific proteins of interest identified from proteomics screens or based on prior knowledge.

  • Cell Lysis and Protein Quantification: Similar to the proteomics protocol, cells are treated with the molecular glue and lysed. The total protein concentration of each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the protein of interest. The intensity of the bands is proportional to the amount of protein, allowing for a semi-quantitative assessment of protein degradation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment. While not a direct measure of degradation, it can help to identify off-target binding events.

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Visualizing the Molecular Glue Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Mechanism of Molecular Glue-Induced Protein Degradation cluster_0 Cellular Environment cluster_1 Degradation Cascade Molecular_Glue Molecular Glue Ternary_Complex Ternary Complex (Target-Glue-E3) Molecular_Glue->Ternary_Complex Induces Proximity Target_Protein Target Protein (e.g., IKZF2) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ubiquitination Poly-ubiquitination of Target Protein Ubiquitin->Ubiquitination Proteasome Proteasome Ternary_Complex->Ubiquitination Recruits Ubiquitin Degradation Degradation of Target Protein Ubiquitination->Degradation Signals for Degradation Degradation->Proteasome

Caption: Molecular glue mechanism.

Workflow for Off-Target Profiling using TMT Proteomics Cell_Culture 1. Cell Culture (e.g., Jurkat cells) Treatment 2. Treatment with Molecular Glue & Control Cell_Culture->Treatment Protein_Extraction 3. Protein Extraction & Digestion Treatment->Protein_Extraction TMT_Labeling 4. TMT Labeling of Peptides Protein_Extraction->TMT_Labeling LC_MS 5. LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis 6. Data Analysis & Protein Quantification LC_MS->Data_Analysis Off_Target_ID 7. Identification of Off-Target Proteins Data_Analysis->Off_Target_ID

Caption: TMT proteomics workflow.

Concluding Remarks

The available data indicates that this compound possesses a highly selective degradation profile, potently targeting IKZF2 while sparing other Ikaros family members and known common neosubstrates of CRBN-modulating compounds.[5] This high degree of selectivity, coupled with an improved hERG safety profile compared to other IKZF2 degraders like DKY709, underscores its potential as a best-in-class therapeutic agent.

While the classic IMiDs have proven clinical efficacy, their broader off-target effects, particularly the degradation of various zinc-finger proteins, are well-documented and contribute to their known toxicities.[3] Newer molecular glues like CC-90009 demonstrate that high selectivity for a single target is achievable, a characteristic that this compound appears to share.

For a complete and definitive comparison, further head-to-head global proteomics studies under standardized conditions would be invaluable. Such studies would provide a comprehensive and unbiased quantification of the off-target landscape for this compound in direct comparison to other molecular glues, solidifying its position as a highly selective next-generation protein degrader. Researchers are encouraged to consult the primary literature for the most detailed information and to consider these comparative insights when designing their future studies in the exciting and rapidly evolving field of targeted protein degradation.

References

PVTX-405 Demonstrates Synergistic Anti-Tumor Activity with Immune Checkpoint Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that PVTX-405, a selective IKZF2 molecular glue degrader, exhibits significant synergistic anti-tumor effects when combined with immune checkpoint therapies (ICTs) such as anti-PD1 and anti-LAG3 antibodies. This combination approach leads to enhanced tumor growth inhibition, increased survival, and durable tumor regressions in preclinical models, positioning this compound as a promising candidate for cancer immunotherapy.

This compound operates through a distinct mechanism of action, selectively targeting Ikaros family zinc finger 2 (IKZF2), a key transcription factor for the stability and function of regulatory T-cells (Tregs).[1][2] By inducing the degradation of IKZF2, this compound effectively destabilizes Tregs, which are known to suppress anti-tumor immune responses within the tumor microenvironment.[1][2] This degradation leads to an increase in the production of the pro-inflammatory cytokine IL-2 and enhances the proliferation of effector T-cells, thereby promoting a more robust anti-tumor immune response.[1][3][4]

Preclinical studies have consistently demonstrated the synergistic potential of combining this compound with ICTs. In a syngeneic MC38 mouse tumor model, the combination of this compound with either anti-PD1 or anti-LAG3 antibodies resulted in a significant increase in animal survival and led to durable tumor regressions compared to treatment with ICTs alone.[1][2]

Comparative Efficacy of this compound in Combination with Immune Checkpoint Therapies

The anti-tumor activity of this compound, both as a monotherapy and in combination with ICTs, has been evaluated in preclinical studies. The following tables summarize the key quantitative data from these experiments.

Treatment GroupTumor Growth Inhibition (TGI)Key FindingsReference
This compound (monotherapy)Significantly delays tumor growthOral administration of this compound as a single agent effectively suppresses tumor progression.[1][2]
This compound + anti-PD1Significantly improved survival and durable tumor regressions compared to anti-PD1 aloneThe combination leads to a greater reduction in tumor growth and a higher rate of complete responses.[1][5]
This compound + anti-LAG3Significantly improved survival and durable tumor regressions compared to anti-LAG3 aloneThis combination also demonstrates a strong synergistic effect, resulting in enhanced anti-tumor immunity.[1][5]

In-Depth Look at the Mechanism of Action

The synergistic effect of this compound and ICTs is rooted in their complementary mechanisms of action. This compound tackles the immunosuppressive tumor microenvironment by destabilizing Tregs, while ICTs work by releasing the "brakes" on effector T-cells.

cluster_0 This compound Mechanism cluster_1 ICT Mechanism cluster_2 Synergistic Anti-Tumor Effect This compound This compound CRBN CRBN This compound->CRBN binds to IKZF2 IKZF2 CRBN->IKZF2 recruits Treg Treg IKZF2->Treg destabilizes Effector T-cell Effector T-cell Treg->Effector T-cell suppression reduced IL-2 Production IL-2 Production Effector T-cell->IL-2 Production increases Enhanced Anti-Tumor Immunity Enhanced Anti-Tumor Immunity Effector T-cell->Enhanced Anti-Tumor Immunity ICT (anti-PD1/LAG3) ICT (anti-PD1/LAG3) PD1/LAG3 PD1/LAG3 ICT (anti-PD1/LAG3)->PD1/LAG3 blocks Effector T-cell_ICT Effector T-cell PD1/LAG3->Effector T-cell_ICT inhibition lifted Effector T-cell_ICT->Enhanced Anti-Tumor Immunity Tumor Cell Tumor Cell Tumor Regression Tumor Regression Enhanced Anti-Tumor Immunity->Tumor Regression cluster_0 Treatment Groups MC38 Cell Culture MC38 Cell Culture Tumor Implantation Tumor Implantation MC38 Cell Culture->Tumor Implantation 5x10^6 cells/mouse Treatment Groups Treatment Groups Tumor Implantation->Treatment Groups Tumor Establishment Data Collection Data Collection Treatment Groups->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Vehicle Vehicle This compound This compound anti-PD1 anti-PD1 This compound + anti-PD1 This compound + anti-PD1 anti-LAG3 anti-LAG3 This compound + anti-LAG3 This compound + anti-LAG3

References

Assessing the safety and toxicity profile of PVTX-405 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety and toxicity profile of PVTX-405, a novel IKZF2 molecular glue degrader, with its key alternative, DKY709. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in evaluating the potential of this compound.

Executive Summary

This compound is a potent and selective IKZF2 (Helios) molecular glue degrader under development for cancer immunotherapy.[1][2][3] Preclinical data indicates that this compound offers a favorable safety and toxicity profile compared to other IKZF2 degraders, notably DKY709. Key advantages of this compound include its high selectivity for IKZF2, sparing other CRBN neosubstrates, and a significantly improved cardiac safety profile as indicated by a higher hERG IC50 value. In vitro and in vivo studies have demonstrated its potent anti-tumor efficacy without significant systemic toxicity.[1]

Comparative Preclinical Safety and Toxicity Data

The following tables summarize the available quantitative data for this compound and DKY709, facilitating a direct comparison of their preclinical safety and toxicity profiles.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundDKY709Reference
IKZF2 Degradation DC50 0.7 nM4 nM[4]
IKZF2 Degradation Dmax 91%53%[4]
IKZF1 Degradation Minimal (<20% at 10 µM)Not specified[4]
IKZF3 Degradation Minimal (<20% at 10 µM)Not specified[4]
IKZF4 Degradation Not specifiedDC50: 13 nM[5]
SALL4 Degradation Not specifiedDC50: 2 nM[5]
GSPT1 Degradation Minimal (<20% at 10 µM)Not specified[4]
CK1α Degradation Minimal (<20% at 10 µM)Not specified[4]

Table 2: In Vitro Safety Pharmacology

AssayThis compoundDKY709Reference
hERG Inhibition IC50 48 µM~9.6 µM (5-fold lower than this compound)[4]
Mini-Ames Assay NegativeNot specified
Micronucleus Assay NegativeNot specified
Aldehyde Oxidase Inhibition No significant inhibitionNot specified
BSEP Inhibition No significant inhibitionNot specified
Reactive Metabolite Formation NoNot specified
Cardiovascular/DILI Risk Low potentialNot specified

Table 3: Preclinical Pharmacokinetics

SpeciesCompoundRouteKey FindingsReference
Mouse This compoundOralFavorable oral exposure
Mouse DKY709OralFavorable oral exposure[6]
Cynomolgus Monkey This compoundOralFavorable oral exposure
Cynomolgus Monkey DKY709OralCL = 26 mL/min·kg, t1/2 = 5.7 h, Cmax = 41 ng/mL, Oral BA = 85%[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

IKZF2 Degradation Assay (FACS)
  • Cell Line: Jurkat cells.

  • Method: Cells are treated with varying concentrations of the test compound (this compound or DKY709) for a specified duration. Post-treatment, cells are fixed, permeabilized, and stained with an antibody specific for IKZF2. The fluorescence intensity, corresponding to the amount of IKZF2 protein, is then quantified using a flow cytometer. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) are calculated from the dose-response curve.

In Vitro Safety Assays
  • Mini-Ames Test: This assay is a miniaturized version of the bacterial reverse mutation assay. It is used to assess the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium. A negative result, as observed for this compound, indicates a low likelihood of mutagenicity.

  • Micronucleus Assay: This in vitro genotoxicity assay detects chromosomal damage. Cells are treated with the test compound, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is assessed. A negative result for this compound suggests it does not cause chromosomal damage.

hERG Manual Patch-Clamp Assay
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

  • Method: The whole-cell patch-clamp technique is used to measure the electrical currents passing through the hERG channels in the cell membrane. The effect of different concentrations of the test compound on the hERG current is evaluated. The IC50 value, representing the concentration at which the compound inhibits 50% of the hERG current, is determined. A higher IC50 value, as seen with this compound, indicates a lower potential for causing cardiac arrhythmias.[4]

Non-GLP In Vivo Toxicology Studies (Rat and Cynomolgus Monkey)

While specific protocols for the non-GLP toxicology studies for this compound have not been publicly disclosed, such studies typically involve the following:

  • Species: Rat and Cynomolgus Monkey (a non-rodent species).

  • Dosing: Administration of the test compound at multiple dose levels, including a control group, typically via the intended clinical route (oral for this compound).

  • Duration: Can range from single-dose to repeat-dose studies over several weeks.

  • Endpoints: Comprehensive evaluation of potential toxicities, including:

    • Clinical observations (e.g., changes in behavior, appearance).

    • Body weight changes.

    • Food and water consumption.

    • Hematology and clinical chemistry parameters.

    • Gross pathology at necropsy.

    • Histopathological examination of major organs and tissues.

  • Objective: To identify potential target organs of toxicity, determine a No Observed Adverse Effect Level (NOAEL), and establish a preliminary safety margin. The completion of these studies for this compound suggests the generation of a foundational dataset for human clinical trial design.

In Vivo Tumor Growth Inhibition Studies (MC38 Syngeneic Mouse Model)
  • Animal Model: Humanized CRBN (Cereblon) mice are used, as murine CRBN is not responsive to this class of molecular glue degraders. These mice are implanted with MC38 colon adenocarcinoma cells.[7]

  • Treatment: Once tumors are established, mice are treated with this compound, DKY709, or a vehicle control, typically via oral gavage.

  • Endpoints:

    • Tumor volume is measured regularly to assess the rate of tumor growth inhibition.

    • Animal body weight is monitored as an indicator of systemic toxicity.

    • At the end of the study, tumors and organs may be collected for further analysis (e.g., pharmacodynamic markers, histopathology).

  • Results for this compound: In murine models of hematologic malignancies, this compound demonstrated potent anti-cancer effects without inducing significant systemic toxicity.[1]

Visualizations

The following diagrams illustrate key pathways and workflows related to the preclinical assessment of this compound.

PVTX405_Mechanism_of_Action PVTX405 This compound Ternary_Complex Ternary Complex (this compound-CRBN-IKZF2) PVTX405->Ternary_Complex CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex IKZF2 IKZF2 (Helios) IKZF2->Ternary_Complex Treg Regulatory T-cell (Treg) Function IKZF2->Treg maintains Ubiquitination Ubiquitination of IKZF2 Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_IKZF2 Degraded IKZF2 Proteasome->Degraded_IKZF2 Degraded_IKZF2->Treg destabilizes Immune_Suppression Tumor Immune Suppression Treg->Immune_Suppression promotes Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Treg->Anti_Tumor_Immunity inhibits

Caption: Mechanism of action of this compound as a molecular glue degrader of IKZF2.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Potency Potency & Selectivity (Degradation Assays) Candidate_Selection Candidate Selection Potency->Candidate_Selection Genotoxicity Genotoxicity (Ames, Micronucleus) Genotoxicity->Candidate_Selection Cardiac_Safety Cardiac Safety (hERG Assay) Cardiac_Safety->Candidate_Selection Metabolic_Safety Metabolic & Transporter Safety (AO, BSEP) Metabolic_Safety->Candidate_Selection PK Pharmacokinetics (Mouse, Rat, Monkey) Efficacy Efficacy (Tumor Models) PK->Efficacy Toxicology Non-GLP Toxicology (Rat, Monkey) PK->Toxicology Efficacy->Toxicology Candidate_Selection->PK

Caption: General workflow for preclinical safety and toxicity assessment.

Conclusion

The available preclinical data strongly suggest that this compound possesses a favorable safety and toxicity profile, particularly when compared to its competitor DKY709. Its high selectivity for IKZF2 and improved cardiac safety profile are significant advantages. While detailed protocols and results from the non-GLP in vivo toxicology studies are not yet in the public domain, the completion of these studies and the progression of this compound in development are encouraging indicators. This comparative guide underscores the potential of this compound as a promising candidate for further clinical investigation in cancer immunotherapy.

References

PVTX-405: A Comparative Analysis of Oral Bioavailability in the Degrader Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, the oral bioavailability of novel therapeutics is a critical determinant of clinical success. This guide provides a comparative analysis of the oral bioavailability of PVTX-405, a novel molecular glue degrader, in the context of other major degrader classes, including Proteolysis Targeting Chimeras (PROTACs) and other molecular glues. This objective comparison is intended for researchers, scientists, and drug development professionals to better understand the pharmacokinetic landscape of this emerging class of drugs.

Executive Summary

Targeted protein degraders function by harnessing the cell's natural disposal systems to eliminate disease-causing proteins. While PROTACs have led the charge in this field, their large molecular size often presents challenges in achieving adequate oral bioavailability. Molecular glues, a class of smaller molecule degraders, are generally perceived to have more favorable pharmacokinetic properties. This compound is an orally active and selective molecular glue degrader of IKZF2, a key transcription factor in regulatory T cells (Tregs).[1][2] Preclinical studies have demonstrated its potential in cancer immunotherapy through once-daily oral administration.[1][3] While specific oral bioavailability percentages for this compound are not yet publicly available, its demonstrated oral activity in preclinical models provides a strong foundation for its clinical development. This guide will compare the available oral bioavailability data of different degrader modalities to provide a clear perspective on where this compound stands.

Comparative Oral Bioavailability of Protein Degraders

The oral bioavailability (F%) of a drug is the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is a key parameter in drug development, influencing dosing regimens and patient compliance. The following table summarizes the reported oral bioavailability of this compound and other notable degraders.

CompoundDegrader ClassTarget(s)SpeciesOral Bioavailability (F%)Reference(s)
This compound Molecular Glue IKZF2 N/A Orally Efficacious (Specific % Not Publicly Available) [1][4]
CFT7455Molecular GlueIKZF1/3N/AOrally Bioavailable (Specific % Not Publicly Available)[5]
Mezigdomide (B2442610) (CC-92480)Molecular GlueIkaros/AiolosRat>63%[6]
Bavdegalutamide (B8270050) (ARV-110)PROTACAndrogen ReceptorRat23.83%[7]
Mouse37.89%[7]
Vepdegestrant (ARV-471)PROTACEstrogen ReceptorMouse17.91%[8]
Rat24.12%[8]
Dog5%[9]
ARD-2051PROTACAndrogen ReceptorMouse53%
Rat82%
Dog46%
ARD-2585PROTACAndrogen ReceptorMouse51%
BWA-522PROTACAndrogen ReceptorMouse40.5%
Beagle Dog69%
ERD-1173PROTACEstrogen ReceptorMouse35%
Rat13%

Note: "N/A" indicates that while the compound is known to be orally administered in preclinical or clinical settings, the specific oral bioavailability percentage in a particular species has not been publicly disclosed in the reviewed literature.

Key Insights from the Comparison

  • Molecular Glues Show Promise for Oral Delivery: As a class, molecular glues like this compound and mezigdomide (CC-92480) are demonstrating favorable oral bioavailability profiles. The greater than 63% oral bioavailability of mezigdomide in rats is a strong indicator of the potential for this class of degraders.[6] The smaller size and more drug-like properties of molecular glues compared to PROTACs are likely contributing factors.

  • PROTACs Face Oral Bioavailability Hurdles: The data for PROTACs highlight the significant challenge of achieving high oral bioavailability. Values for compounds like bavdegalutamide (ARV-110) and vepdegestrant (ARV-471) are generally moderate and can be species-dependent.[7][8][9] Despite this, several PROTACs are advancing in clinical trials with oral formulations, indicating that even moderate bioavailability can be sufficient for therapeutic efficacy.

  • This compound's Position: Although a specific F% for this compound is not yet public, its consistent description as "orally efficacious" in preclinical studies, where it was administered orally once daily to achieve significant anti-tumor effects, suggests a promising pharmacokinetic profile for a molecular glue.[1][3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key pathways and workflows.

oral_bioavailability_pathway cluster_absorption Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation Drug Oral Administration of Degrader Dissolution Dissolution in GI Fluids Drug->Dissolution Permeation Permeation across Intestinal Epithelium Dissolution->Permeation Metabolism_Gut Gut Wall Metabolism Permeation->Metabolism_Gut Metabolism_Liver First-Pass Metabolism Metabolism_Gut->Metabolism_Liver Portal Vein Bioavailable_Drug Bioavailable Drug Metabolism_Liver->Bioavailable_Drug

Caption: Pathway of an orally administered degrader from ingestion to systemic circulation.

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Fasting Overnight Fasting Animal_Model->Fasting Oral_Dose Administer Oral Dose (gavage) Fasting->Oral_Dose IV_Dose Administer IV Dose (for reference) Fasting->IV_Dose Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Oral_Dose->Blood_Sampling IV_Dose->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS LC-MS/MS Analysis of Drug Concentration Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (AUC calculation) LCMS->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F% = (AUC_oral / AUC_IV) * 100) PK_Analysis->Bioavailability_Calc

Caption: General workflow for a preclinical oral bioavailability study.

Experimental Protocols

The determination of oral bioavailability is a standard preclinical study. Below is a generalized protocol for such a study in rodents.

Objective: To determine the absolute oral bioavailability of a test compound.

Materials:

  • Test compound

  • Vehicle for oral and intravenous formulations

  • Male Sprague-Dawley rats (or other appropriate rodent model), weight-matched

  • Oral gavage needles

  • Syringes and infusion pumps for intravenous administration

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Preparation:

    • House animals in a controlled environment for at least one week prior to the study.

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide animals into two groups: intravenous (IV) and oral (PO).

    • IV Group: Administer the test compound as a single bolus injection or short infusion via a cannulated vein (e.g., tail vein) at a low dose (e.g., 1 mg/kg).

    • PO Group: Administer the test compound as a single dose via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points post-dosing.

    • Typical time points include: 0 (pre-dose), 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters for both IV and PO routes using appropriate software.

    • The key parameter is the Area Under the plasma concentration-time Curve (AUC) from time zero to infinity (AUC0-inf).

  • Calculation of Oral Bioavailability (F%):

    • Calculate the absolute oral bioavailability using the following formula:

      • F% = (AUC0-inf, oral / AUC0-inf, IV) x (DoseIV / Doseoral) x 100

Conclusion

This compound, as a molecular glue degrader, is part of a promising class of therapeutics with the potential for good oral bioavailability. While specific quantitative data for this compound is not yet in the public domain, its demonstrated oral efficacy in preclinical models is a positive indicator. The comparative data presented in this guide illustrates the general advantages of molecular glues over larger PROTAC molecules in terms of oral drug delivery. As more data on this compound and other emerging degraders become available, a clearer picture of the structure-activity relationships governing oral bioavailability will emerge, further guiding the development of the next generation of targeted protein degraders.

References

Safety Operating Guide

Navigating the Safe Disposal of PVTX-405: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information is paramount for the responsible handling of novel research compounds. This guide offers a detailed, step-by-step protocol for the proper disposal of PVTX-405, a selective IKZF2 molecular glue degrader used in cancer immunotherapy research. As no official Safety Data Sheet (SDS) with specific disposal instructions is publicly available for this compound, this procedure is based on best practices for the disposal of potent, cytotoxic, and potentially hazardous research compounds, in accordance with general laboratory hazardous waste guidelines.

Researchers and laboratory personnel must treat this compound as a potent, potentially cytotoxic agent. Adherence to institutional and local environmental health and safety (EHS) regulations is mandatory. The following procedures are designed to minimize exposure and ensure environmental protection.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound in any form (solid powder, solutions, or contaminated materials), personnel must be equipped with the appropriate PPE. This is the first line of defense against accidental exposure.

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves are required. Change gloves immediately if they become contaminated.

  • Lab Coat: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is essential.

  • Eye Protection: ANSI-rated safety glasses or goggles must be worn.

  • Respiratory Protection: When handling the solid form of this compound or when there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood.

II. Waste Segregation: The Foundation of Safe Disposal

Proper segregation of waste at the point of generation is critical to ensure safe handling and compliant disposal. All waste contaminated with this compound must be considered hazardous.

Waste CategoryDescriptionDisposal Container Type
Solid Waste Contaminated PPE (gloves, gowns), bench paper, wipes, and other disposable lab supplies.Lined, rigid, leak-proof container clearly labeled as "Cytotoxic Waste for Incineration".[1][2]
Liquid Waste Unused or expired this compound solutions, contaminated solvents, and aqueous solutions. Do not mix incompatible waste streams.Sealable, shatter-resistant carboy or bottle labeled "Hazardous Waste - Liquid".[3][4][5]
Sharps Waste Needles, syringes, scalpels, and glass or plastic pipettes contaminated with this compound.Puncture-resistant sharps container clearly labeled as "Cytotoxic Sharps Waste".[1][2][6]
Grossly Contaminated Waste (Bulk) Original vials of this compound, materials from spill cleanup, or items saturated with the compound.Black hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy".[7]
III. Step-by-Step Disposal Procedures

A. Solid Waste Disposal

  • Collection: Place all solid waste contaminated with this compound into a designated, rigid, leak-proof container lined with a heavy-duty plastic bag. This container should be clearly marked with a "Cytotoxic Waste" label.[2]

  • Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory.[3][8]

  • Full Container: When the container is three-quarters full, securely seal the inner bag and then the outer container.[4]

  • Pickup: Arrange for pickup by your institution's EHS department for disposal via high-temperature incineration, which is the recommended method for destroying cytotoxic compounds.[1]

B. Liquid Waste Disposal

  • Collection: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-resistant container (e.g., a glass or polyethylene (B3416737) carboy).[3][4]

  • Labeling: The container must be labeled "Hazardous Waste" and must list all chemical constituents by their full name and approximate percentages. Do not use abbreviations.[3][5]

  • Segregation: Do not mix halogenated and non-halogenated solvents in the same waste container unless explicitly permitted by your EHS department. Similarly, do not mix aqueous waste with solvent-based waste.[4]

  • Storage and Pickup: Store the sealed container in a designated satellite accumulation area, within secondary containment to prevent spills. Contact your EHS department for pickup and disposal.

C. Sharps Waste Disposal

  • Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2][6]

  • Do Not Overfill: Never fill a sharps container more than three-quarters full.

  • Closure and Disposal: Once the container is full, permanently lock the lid and arrange for its collection by EHS for incineration.

IV. Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear the appropriate PPE as described in Section I before attempting to clean the spill.

  • Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Cleanup: Working from the outside in, carefully clean the spill area. All cleanup materials must be disposed of as grossly contaminated (bulk) cytotoxic waste.[7]

  • Decontamination: Decontaminate the area with a suitable cleaning agent (e.g., a detergent solution followed by 70% isopropyl alcohol), as recommended by your institution's safety protocols.[7]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visual Guide to this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste contaminated with this compound.

PVTX405_Disposal_Workflow start Waste Generation (this compound Contaminated) is_sharp Is the item a sharp? start->is_sharp is_liquid Is the waste primarily liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container (Puncture-resistant, labeled) is_sharp->sharps_container Yes is_grossly_contaminated Is it grossly contaminated (e.g., spill cleanup, bulk powder)? is_liquid->is_grossly_contaminated No (Solid) liquid_container Collect in Hazardous Liquid Waste Container (Sealable, compatible material) is_liquid->liquid_container Yes solid_container Place in Cytotoxic Solid Waste Container (Rigid, lined, labeled) is_grossly_contaminated->solid_container No (Trace) bulk_container Place in Bulk Chemotherapy Waste Container (Black bin, labeled) is_grossly_contaminated->bulk_container Yes ehs_pickup Arrange for EHS Pickup for High-Temperature Incineration sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup bulk_container->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling PVTX-405

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) for PVTX-405 is not publicly available. The following guidance is based on established best practices for handling potent, cytotoxic, and powdered pharmaceutical compounds in a laboratory setting. Researchers must supplement this information with a compound-specific risk assessment before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective IKZF2 molecular glue degrader. Adherence to these procedures is critical to ensure personnel safety and maintain a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation (e.g., weighing, preparing stock solutions).
Reusable Half or Full-Facepiece RespiratorMust be fitted with P100/FFP3 particulate filters. A proper fit test is mandatory before use.
Disposable Respirators (e.g., N95)Not recommended as primary respiratory protection for handling potent compounds, but may be used for low-risk activities.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek® to provide protection against chemical splashes and dust.
Lab CoatA dedicated lab coat should be worn over personal clothing. Flame-resistant lab coats are required when working with flammable materials.[1]
Eye Protection Safety Goggles or Face ShieldChemical splash goggles that provide a complete seal around the eyes are essential.[2] A face shield can be worn over goggles for additional protection.[1][2]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plans: Safe Handling Workflow

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key stages for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don PPE in Designated Area prep_waste Prepare Labeled Waste Containers prep_ppe->prep_waste prep_spill Ensure Spill Kit is Accessible prep_waste->prep_spill handling_weigh Weighing and Aliquoting in a Contained Space prep_spill->handling_weigh handling_solution Prepare Solutions in a Fume Hood handling_weigh->handling_solution cleanup_decon Decontaminate Surfaces and Equipment handling_solution->cleanup_decon cleanup_waste Dispose of Waste in Designated Containers cleanup_decon->cleanup_waste cleanup_ppe Doff PPE in Designated Area cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of Potent Compounds.

Experimental Protocols

Weighing and Aliquoting:

  • Perform all manipulations of powdered this compound within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Use dedicated equipment (spatulas, weigh boats) for handling this compound.

  • Employ gentle scooping and tapping techniques to minimize dust generation.

  • Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.

Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Slowly add the solvent to the solid compound to prevent splashing.

  • Keep containers sealed when not in use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed hazardous waste containerIncludes contaminated PPE, weigh boats, and other disposable materials.
Liquid Waste Labeled, sealed hazardous waste containerIncludes unused solutions and contaminated solvents.
Sharps Waste Puncture-resistant sharps containerIncludes needles and syringes used for solution transfer.

All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and ensure personnel safety.

cluster_spill Spill Response spill_alert Alert Others in the Area spill_evacuate Evacuate the Immediate Area if Necessary spill_alert->spill_evacuate spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_clean Clean the Spill from Outside In spill_contain->spill_clean spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_clean->spill_dispose spill_decontaminate Decontaminate the Area spill_dispose->spill_decontaminate spill_report Report the Incident spill_decontaminate->spill_report

Caption: Spill Management Workflow.

Spill Kit Contents:

A dedicated spill kit for potent compounds should be readily accessible and include:

  • Appropriate PPE (gloves, goggles, respirator)

  • Absorbent pads or materials

  • Designated hazardous waste bags or containers

  • Cleaning and decontamination solutions

  • Spill warning signs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.